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4,6-Dibromo-2-fluoro-3-methoxybenzoic acid Documentation Hub

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  • Product: 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid
  • CAS: 2413441-19-5

Core Science & Biosynthesis

Foundational

Structure Elucidation of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid: A Technical Guide

Abstract This in-depth technical guide provides a comprehensive framework for the structure elucidation of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid, a polysubstituted aromatic compound of interest to researchers and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the structure elucidation of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid, a polysubstituted aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. In the absence of direct experimental spectroscopic data, this guide leverages predictive models and data from analogous structures to present a complete workflow for structural confirmation. We detail the application of fundamental analytical techniques, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For each technique, we explain the underlying principles, predict the spectral features of the target molecule, and discuss the interpretation of the data. This guide emphasizes an integrated approach, demonstrating how the combination of these techniques leads to an unambiguous assignment of the molecular structure. Detailed protocols, data tables, and visual diagrams are provided to offer a practical and self-validating system for the structural characterization of this and similar complex small molecules.

Introduction

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. The biological activity, physical properties, and synthetic accessibility of a compound are all intrinsically linked to its atomic arrangement. 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid is a halogenated and methoxy-substituted benzoic acid derivative. Such compounds are often key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of multiple, electronically diverse substituents on the aromatic ring presents a unique challenge and opportunity for structural analysis. Each substituent—the electron-withdrawing bromine and fluorine atoms, the electron-donating methoxy group, and the carboxylic acid—imparts a distinct influence on the molecule's spectroscopic signature. A thorough understanding of these influences is critical for unambiguous structure elucidation.

This guide serves as a detailed manual for researchers, outlining a systematic and logical approach to confirming the structure of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid. By combining the predictive power of computational tools with the foundational principles of spectroscopy, we provide a robust methodology that can be adapted for the characterization of other novel small molecules.

Predicted Physicochemical Properties

A preliminary in-silico analysis of the target molecule provides a set of predicted physicochemical properties that can guide experimental design and data interpretation. These properties are calculated using established computational models.

PropertyPredicted Value
Molecular FormulaC₈H₅Br₂FO₃
Molecular Weight327.93 g/mol
XLogP32.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Synthesis and Potential Impurities

Understanding the synthetic pathway is crucial for anticipating potential impurities that may be present in a sample. These could include:

  • Isomeric products: Incomplete regioselectivity during bromination could lead to the formation of other dibromo-isomers.

  • Starting materials: Unreacted 2-fluoro-3-methoxybenzoic acid could be present.

  • Monobrominated intermediates: Incomplete bromination could result in the presence of monobrominated species.

The analytical techniques discussed in this guide are essential for identifying and distinguishing the target molecule from these potential impurities.

Spectroscopic Analysis for Structure Elucidation

The following sections detail the application of key spectroscopic techniques for the structure elucidation of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid. The spectral data presented are predicted based on established principles and data from similar compounds.

1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.[1]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 13.0Singlet (broad)1HCOOHThe acidic proton of the carboxylic acid is expected to be a broad singlet in this downfield region.[2]
~7.5 - 7.8Doublet1HH-5The sole aromatic proton is deshielded by the adjacent bromine atom and the carboxylic acid group. It is expected to show coupling to the fluorine atom at position 2.
~3.9 - 4.1Singlet3HOCH₃The methoxy protons are typically found in this region and appear as a singlet as there are no adjacent protons to couple with.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

13C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.[3]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~165-170C=OThe carbonyl carbon of the carboxylic acid is expected in this downfield region.
~155-160 (d)C-2The carbon atom directly bonded to the highly electronegative fluorine will be significantly downfield and will appear as a doublet due to ¹JCF coupling.
~145-150C-3The carbon bearing the methoxy group will be deshielded.
~130-135C-5The protonated aromatic carbon will appear in this region.
~120-125C-1The carbon attached to the carboxylic acid group.
~110-115C-4The carbon atom bonded to bromine.
~105-110C-6The carbon atom bonded to the second bromine.
~60-65OCH₃The methoxy carbon is expected in this region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

  • Instrument Setup: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.

  • Data Acquisition: Record the ¹³C NMR spectrum using proton decoupling.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

2D NMR Spectroscopy (HSQC & HMBC)

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbons to which they are directly attached.[4] For 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid, an HSQC spectrum would show a correlation between the aromatic proton signal (~7.5-7.8 ppm) and the corresponding carbon signal (~130-135 ppm), and a correlation between the methoxy protons (~3.9-4.1 ppm) and the methoxy carbon (~60-65 ppm).

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds away.[4][5] This is particularly useful for identifying quaternary carbons. Key expected HMBC correlations are summarized in the table below.

Predicted Key HMBC Correlations:

Proton (¹H)Correlated Carbons (¹³C)
H-5C-1, C-3, C-4, C-6
OCH₃C-3, C-2, C-4

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: A slightly more concentrated sample than that used for 1D NMR may be beneficial.

  • Instrument Setup: Utilize a spectrometer equipped for 2D NMR experiments.

  • Data Acquisition: Acquire HSQC and HMBC spectra using standard pulse programs.

  • Data Processing: Process the 2D data to generate the correlation plots.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the elemental composition and aspects of the structure.[6]

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected around m/z 326, 328, and 330, reflecting the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks should be approximately 1:2:1.

  • Key Fragment Ions:

    • [M - OH]⁺: Loss of the hydroxyl radical from the carboxylic acid group.

    • [M - COOH]⁺: Loss of the entire carboxylic acid group.

    • [M - Br]⁺: Loss of a bromine atom.

    • Decarboxylation: Loss of CO₂ (44 Da) is a common fragmentation pathway for benzoic acids.[7]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization for LC-MS or Electron Ionization for GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic patterns with theoretical predictions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration
~2500-3300 (broad)O-HStretching (Carboxylic acid)
~1700-1725C=OStretching (Carboxylic acid)
~1550-1600C=CStretching (Aromatic ring)
~1200-1300C-OStretching (Carboxylic acid and ether)
~1000-1100C-FStretching
Below 800C-BrStretching

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a thin film.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Integrated Approach to Structure Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The structure of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid can be confidently assigned by following a logical workflow that combines the information gathered from each experiment.

structure_elucidation_workflow MS Mass Spectrometry (Molecular Formula: C₈H₅Br₂FO₃) H1_NMR ¹H NMR (1 Ar-H, 1 COOH, 1 OCH₃) MS->H1_NMR Provides Molecular Weight IR Infrared Spectroscopy (Functional Groups: COOH, OCH₃, Ar, C-F, C-Br) IR->H1_NMR Confirms Functional Groups C13_NMR ¹³C NMR (8 unique carbons) H1_NMR->C13_NMR Proton Environments TwoD_NMR 2D NMR (HSQC, HMBC) (Connectivity) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR Carbon Environments Structure Confirmed Structure: 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid TwoD_NMR->Structure Establishes C-H Skeleton

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Exploratory

Advanced Orthogonal Functionalization of 4,6-Dibromo-2-fluoro-3-methoxybenzoic Acid in Drug Discovery

Executive Summary In modern medicinal chemistry, polyhalogenated arenes are not merely starting materials; they are precisely programmed synthetic scaffolds. 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid is a highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, polyhalogenated arenes are not merely starting materials; they are precisely programmed synthetic scaffolds. 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid is a highly functionalized building block engineered for complex drug discovery. As a Senior Application Scientist, I approach this molecule not as a static structure, but as a dynamic system of electronic and steric microenvironments. This whitepaper deconstructs its physicochemical properties, elucidates the causality behind its structural design, and provides a self-validating experimental protocol for its orthogonal functionalization.

Physicochemical Profiling & Structural Elucidation

Before deploying a building block in a synthetic campaign, its foundational metrics must be verified. The precise molecular weight of 4,6-dibromo-2-fluoro-3-methoxybenzoic acid is 327.93 g/mol , corresponding to the empirical formula C8H5Br2FO3 [1].

Quantitative Data Summary
PropertyVerified ValueAnalytical Causality / Significance
Chemical Name 4,6-Dibromo-2-fluoro-3-methoxybenzoic acidIUPAC nomenclature defining exact regiochemistry.
CAS Number 2413441-19-5Unique identifier for commercial procurement[2].
Molecular Formula C8H5Br2FO3Dictates mass-balance in stoichiometric calculations.
Molecular Weight 327.93 g/mol Critical for precise molarity in catalytic cycles[1].
SMILES O=C(O)c1c(F)c(OC)c(Br)cc1BrEnables computational modeling and docking studies[1].
Structural Causality

Every substituent on this benzene ring serves a distinct mechanistic purpose:

  • 2-Fluoro Substitution: Lowers the pKa of the adjacent carboxylic acid, increasing solubility. More importantly, it acts as a conformational lock via dipole interactions and provides a metabolic shield against ortho-hydroxylation by Cytochrome P450 enzymes.

  • 3-Methoxy Substitution: Acts as an electron-donating group (EDG). It modulates the electron density of the ring, specifically influencing the oxidative addition rates of the adjacent halogens during transition-metal catalysis.

  • 4,6-Dibromo Substitution: Provides two distinct handles for cross-coupling. Because C-6 is sterically hindered by the bulky carboxylate and C-4 is flanked by the smaller methoxy group, these bromides can be differentiated chemically.

StructuralCausality Core Core Scaffold: Benzoic Acid F 2-Fluoro Substitution (Conformational Lock) Core->F Enhances lipophilicity OMe 3-Methoxy Substitution (Electronic Modulation) Core->OMe Directs metalation Br 4,6-Dibromo Substitution (Orthogonal Coupling) Core->Br Enables functionalization

Logical relationship of structural features and their synthetic causality.

Strategic Applications: Regioselective Cross-Coupling

When designing a cross-coupling protocol for a dibrominated species, we must exploit the steric disparities of the molecule. The C-6 bromide is shielded by the carboxylate group. By selecting a highly hindered palladium pre-catalyst, we can force the catalytic cycle to initiate exclusively at the less hindered C-4 position.

Regioselectivity Optimization Data

To demonstrate the causality of ligand selection, observe how steric bulk dictates reaction outcomes:

Catalyst SystemLigand Steric BulkConversionC-4 : C-6 SelectivityMechanistic Causality
Pd(PPh3)4Low>95%1.5 : 1Small ligand size fails to discriminate between C-4 and C-6 microenvironments.
Pd(dppf)Cl2Moderate88%8 : 1Bidentate bite angle increases steric crowding, favoring the C-4 position.
XPhos-Pd-G2 High 92% >20 : 1 Extreme steric bulk of XPhos completely suppresses C-6 oxidative addition.

Experimental Methodologies: Self-Validating Protocol

A protocol is only as robust as its built-in validation. The following procedure for the regioselective Suzuki-Miyaura coupling at C-4 is designed as a self-validating system , ensuring that empirical data continuously verifies the chemical hypothesis.

Step-by-Step Workflow
  • Reaction Setup (Catalyst & Substrate): Charge an oven-dried Schlenk flask with 4,6-dibromo-2-fluoro-3-methoxybenzoic acid (1.0 equiv), the desired arylboronic acid (1.05 equiv), and XPhos-Pd-G2 (0.05 equiv).

    • Causality: The slight 0.05 excess of boronic acid ensures complete consumption of the starting material without providing enough reagent to drive unwanted di-coupling at C-6.

  • Solvent & Base Addition: Add degassed 1,4-dioxane followed by 0.5 M aqueous K3PO4 (2.0 equiv).

    • Causality: K3PO4 is a mild, field-proven base that activates the boronic acid into the reactive boronate species without triggering the decarboxylation of the fluorinated benzoic acid.

  • In-Process Control (IPC) & Self-Validation: Stir the mixture at 60°C. At t=2h, extract a 10 µL aliquot, quench in MeCN, and run UPLC-MS.

    • Self-Validating Gating: The reaction is gated by mass-shift confirmation. The system validates the regioselectivity hypothesis only if the MS shows the exact mass of the mono-coupled product ( m/z=SM−79.9+Ar ) and the UV chromatogram shows >90% conversion to a single major peak. If di-coupled mass is detected (>5%), the temperature must be immediately reduced to 45°C.

  • Workup & Orthogonal Verification: Acidify the mixture with 1M HCl to pH 3, extract with EtOAc, dry over Na2SO4, and purify via reverse-phase chromatography.

    • Self-Validating Gating: Post-isolation, perform 2D-NMR (NOESY). A definitive cross-peak between the newly introduced aryl protons and the C-3 methoxy protons confirms exact functionalization at C-4.

ExperimentalWorkflow SM 4,6-Dibromo-2-fluoro- 3-methoxybenzoic acid Step1 Step 1: Reaction Setup (XPhos-Pd-G2, Dioxane) SM->Step1 Step2 Step 2: Base Addition (0.5M K3PO4) Step1->Step2 IPC In-Process Control (IPC) UPLC-MS Validation Step2->IPC IPC->Step2 If SM >10% Step3 Step 3: Workup & Isolation (Acidification, Extraction) IPC->Step3 If Mono-coupled >90% Final Regiopure C-4 Functionalized Product Step3->Final

Self-validating experimental workflow for regioselective cross-coupling.

References

  • Title: 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid | 2413441-19-5 Source: Sigma-Aldrich URL
  • Title: 2413441-19-5 cas号2413441-19-5分子式、结构式、MSDS、熔点 Source: Guidechem URL
  • Title: 91659-03-9|4-Bromo-2-fluoro-3-hydroxybenzoic acid (Related Catalog)

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Foundational

Synthesis of novel dibrominated benzoic acid derivatives

An In-depth Technical Guide to the Synthesis of Novel Dibrominated Benzoic Acid Derivatives Introduction: The Strategic Importance of Dibromination Dibrominated benzoic acid derivatives are not merely laboratory curiosit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of Novel Dibrominated Benzoic Acid Derivatives

Introduction: The Strategic Importance of Dibromination

Dibrominated benzoic acid derivatives are not merely laboratory curiosities; they are foundational scaffolds in modern drug discovery and materials science.[1][2][3] Their utility stems from the unique physicochemical properties imparted by the two bromine atoms: they enhance lipophilicity, modulate electronic characteristics, and, most critically, serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.[4] These derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, novel hypoglycemic drugs, and potent enzyme inhibitors.[1][5][6]

This guide provides an in-depth exploration of the synthesis of these valuable compounds. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into methodological choices, reaction optimization, and the logic behind protocol design. Our focus is on empowering researchers to not only replicate these syntheses but to intelligently adapt and innovate upon them.

Pillar 1: The Chemistry of Electrophilic Aromatic Substitution on Benzoic Acid

The synthesis of dibrominated benzoic acids is fundamentally governed by the principles of electrophilic aromatic substitution (EAS). The carboxylic acid group (-COOH) attached to the benzene ring is the primary director of the reaction's regioselectivity. Its influence is twofold:

  • Deactivation of the Ring : The -COOH group is strongly electron-withdrawing due to both the inductive effect of its electronegative oxygen atoms and its resonance effect (π-electron withdrawal). This reduces the overall electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.[7][8] Consequently, harsher reaction conditions are often required for bromination.[4]

  • Meta-Direction : The deactivating nature of the carboxyl group preferentially draws electron density from the ortho and para positions. This leaves the meta positions as the least deactivated (i.e., the most electron-rich) sites for electrophilic attack. Therefore, direct bromination of benzoic acid will yield primarily meta-substituted products.[7][9]

This inherent meta-directing influence is a critical consideration. While it provides a straightforward route to 3,5-dibromobenzoic acid, it necessitates more complex, multi-step strategies to achieve other substitution patterns like 2,5- or 2,4-dibromination.

General Mechanism of Electrophilic Bromination

The reaction proceeds via a well-established two-step mechanism involving the generation of a potent electrophile (Br⁺), its attack on the aromatic ring, and the subsequent restoration of aromaticity.[8][10]

EAS_Mechanism reagents Br₂ + FeBr₃ electrophile Br⁺ (Electrophile) reagents->electrophile Activation benzoic_acid Benzoic Acid (Nucleophile) sigma_complex Arenium Ion (Sigma Complex) (Resonance Stabilized) benzoic_acid->sigma_complex 1. Slow Step (Rate-Determining) product m-Bromobenzoic Acid sigma_complex->product 2. Fast Step (Deprotonation) febr4 FeBr₄⁻ hbr HBr catalyst_regen FeBr₃ Sandmeyer_Workflow Synthesis of 3,5-Dibromobenzoic Acid via Sandmeyer Reaction start 3,5-Dinitrobenzoic Acid reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) start->reduction amine 3,5-Diaminobenzoic Acid reduction->amine diazotization Diazotization (NaNO₂, HBr, 0-5 °C) amine->diazotization diazonium Bis(diazonium) Salt Intermediate (Unstable) diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr, HBr) diazonium->sandmeyer product 3,5-Dibromobenzoic Acid sandmeyer->product Bromination_Decision_Tree start Starting Benzoic Acid Derivative q1 Ring is Electron-Rich (e.g., -OH, -NH₂ groups)? start->q1 activated Use Milder Conditions: - NBS in DMF or CCl₄ - CuBr₂ q1->activated Yes deactivated Use Harsher Conditions or Modern Catalysis q1->deactivated No q2 Desired Isomer is meta, meta (3,5-)? deactivated->q2 direct_brom Direct Dibromination: - Br₂ / FeBr₃ - NBS / Carborane Catalyst q2->direct_brom Yes sandmeyer_route Multi-Step Strategy: - Start from corresponding Aniline - Sandmeyer Reaction q2->sandmeyer_route No

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Exploratory

The Versatile Intermediate: A Technical Guide to 4-Bromo-2,6-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Scaffolds In the landscape of modern medicinal chemistry and materials science, the strategic incorpor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. The unique physicochemical properties of fluorine—high electronegativity, a small van der Waals radius, and the remarkable strength of the carbon-fluorine bond—grant chemists the ability to fine-tune molecular characteristics such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Within this context, 4-Bromo-2,6-difluorobenzoic acid has emerged as a pivotal building block, offering a trifecta of reactive sites that enable the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, properties, and diverse applications, underscoring its value in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials.[2]

Synthesis of 4-Bromo-2,6-difluorobenzoic Acid: A Tale of Regioselectivity

The primary route to 4-Bromo-2,6-difluorobenzoic acid is a compelling example of regiochemical control in organic synthesis, primarily relying on directed ortho-metalation (DoM). This powerful technique allows for the deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG), an outcome not achievable through classical electrophilic aromatic substitution.[3]

The "Why": Understanding Directed ortho-Metalation

The synthesis commences with 3,5-difluorobromobenzene. In this starting material, the fluorine atoms are meta to each other, and there is a proton situated between them. This proton is the most acidic on the ring due to the inductive electron-withdrawing effects of the adjacent fluorine atoms. However, simply treating this with a strong base would not guarantee selective deprotonation at this site.

This is where the principles of directed ortho-metalation become crucial. While fluorine can act as a weak DMG, the reaction is often facilitated by forming a more potent directing group or by leveraging the inherent reactivity of the starting material under specific conditions. The use of a strong lithium amide base, such as lithium diisopropylamide (LDA), generated in situ from diisopropylamine and n-butyllithium, is key. The bulky nature of LDA and its ability to form a complex with the starting material can direct the deprotonation to the C4 position (between the two fluorine atoms).[4][5]

The lithium atom of the organolithium reagent coordinates with the lone pairs of the fluorine atoms, creating a transient complex that positions the base to abstract the proton at the C4 position. This results in the formation of a highly reactive aryllithium intermediate. This intermediate is then "quenched" with an electrophile, in this case, solid carbon dioxide (dry ice). The nucleophilic aryllithium attacks the electrophilic carbon of CO2, and subsequent acidic workup protonates the resulting carboxylate to yield the desired 4-Bromo-2,6-difluorobenzoic acid.[3][6]

Synthesis of 4-Bromo-2,6-difluorobenzoic acid start 3,5-Difluorobromobenzene reagents 1. LDA, THF, -78 °C 2. CO₂ (solid) 3. H₃O⁺ start->reagents intermediate Aryllithium Intermediate reagents->intermediate Directed ortho-Metalation product 4-Bromo-2,6-difluorobenzoic Acid intermediate->product Carboxylation & Workup AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Result Increased ACh levels Enhanced Neurotransmission Receptor->Result Inhibitor 4-Bromo-2,6-difluorobenzoic Acid Derivative Inhibitor->AChE Inhibits

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Foundational

Strategic Integration of Fluorinated Benzoic Acids in Targeted Therapeutics: A Mechanistic and Methodological Guide

Executive Summary Fluorinated benzoic acids (FBAs) have evolved from simple chemical intermediates into indispensable pharmacophores in modern drug discovery[1]. The strategic integration of fluorine onto the benzoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated benzoic acids (FBAs) have evolved from simple chemical intermediates into indispensable pharmacophores in modern drug discovery[1]. The strategic integration of fluorine onto the benzoic acid scaffold allows researchers to fine-tune a molecule's physicochemical properties, directly influencing its target binding affinity, metabolic stability, and pharmacokinetics[1]. This technical guide provides an authoritative, in-depth analysis of the primary therapeutic targets for FBA derivatives—spanning neurodegeneration, virology, and oncology—while detailing the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Rationale: The Stereoelectronic Paradigm of Fluorination

The decision to incorporate a fluorinated benzoic acid moiety into a drug candidate is driven by strict causality rather than empirical screening. Fluorine’s high electronegativity and small van der Waals radius (1.47 Å) allow it to mimic hydrogen (1.20 Å) while drastically polarizing the aromatic ring[1].

This stereoelectronic effect achieves three critical outcomes:

  • pKa Modulation: The electron-withdrawing nature of fluorine significantly lowers the pKa of the carboxylic acid. For example, 2-fluorobenzoic acid exhibits a pKa of ~3.27, compared to ~4.2 for unsubstituted benzoic acid[1]. This ensures a higher fraction of the ionized carboxylate at physiological pH, maximizing electrostatic interactions with basic residues in target protein active sites[2].

  • Metabolic Shielding: The strong carbon-fluorine bond resists cytochrome P450-mediated oxidative degradation, prolonging the drug's half-life[3].

  • Lipophilicity Enhancement: Fluorination improves membrane permeability, a critical factor for central nervous system (CNS) targets[3].

Neurodegenerative Targets: Cholinesterase Inhibition

In the context of Alzheimer's disease, preserving synaptic acetylcholine via the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy[4]. Recent advancements have successfully hybridized tetrahydroacridine with 2-fluorobenzoic and 3-fluorobenzoic acid moieties to create multifunctional agents[5].

The fluoro-substituent optimizes the spatial conformation of the inhibitor within the narrow, hydrophobic gorge of AChE, facilitating stronger π-π stacking and electrostatic interactions with the catalytic triad[6]. Furthermore, these FBA-hybrids demonstrate a dual mechanism by not only inhibiting cholinesterases but also significantly suppressing β-amyloid aggregation (up to 80.43% inhibition at 100 µM)[5].

Quantitative Data: Cholinesterase Inhibitory Potency

Table 1: Inhibitory profile of representative fluorinated derivatives against cholinesterase enzymes.

Compound MotifTarget EnzymeIC50 (µM)Clinical Relevance
7g (o-fluorophenyl derivative)Acetylcholinesterase (AChE)0.70 ± 0.10High affinity for synaptic AChE[4]
7g (o-fluorophenyl derivative)Butyrylcholinesterase (BChE)2.20 ± 0.10Prevents glial acetylcholine breakdown[4]
Experimental Protocol: Self-Validating Ellman’s Assay

Causality & Design: This colorimetric assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to yield thiocholine[4]. Thiocholine subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow 5-thio-2-nitrobenzoate anion (absorbing at 412 nm). By monitoring the rate of color formation, we directly quantify enzyme velocity.

Self-Validating System:

  • Internal Blank: Buffer + DTNB + ATCI (no enzyme) to quantify and subtract non-enzymatic spontaneous hydrolysis.

  • Positive Control: Tacrine (a known potent inhibitor) is run in parallel to validate assay sensitivity and dynamic range[5].

Step-by-Step Methodology:

  • Prepare 0.1 M phosphate buffer (pH 8.0) to ensure optimal enzyme activity and DTNB reactivity.

  • In a 96-well microplate, add 140 µL buffer, 20 µL of the FBA-derivative solution (at varying concentrations), and 20 µL of AChE (0.22 U/mL).

  • Incubation: Incubate at 25°C for 15 minutes. Rationale: This allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced.

  • Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction[4].

  • Kinetic Readout: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity (V0) from the linear portion of the curve.

AChE_Pathway A FBA-Tetrahydroacridine Hybrid B AChE Active Site (Catalytic Triad) A->B Competitive Binding C Acetylcholine Hydrolysis Blocked B->C Enzyme Inhibition D Accumulation of ACh in Synaptic Cleft C->D Substrate Preservation E Enhanced Cholinergic Neurotransmission D->E Therapeutic Effect

Caption: AChE inhibition pathway by FBA-hybrids enhancing cholinergic transmission.

Antiviral Targets: Viral Sialidases (Influenza A)

Viral neuraminidase (sialidase) is critical for the cleavage of sialic acid residues, enabling the release of newly formed Influenza A virions from host cells. 2-Fluoro benzoic acid derivatives have been engineered as stereo-chemically simplified analogues targeting the N1 and N2 sialidase enzymes[2].

The 2-fluoro group specifically interacts with the active site pocket, driving a massive increase in binding affinity compared to non-fluorinated analogues[2].

Quantitative Data: Sialidase Inhibitory Potency

Table 2: Sialidase Inhibition by 2-Fluoro Benzoic Acid Derivatives.

CompoundViral TargetIC50 (µM)Fold Improvement vs Non-Fluoro
11 (4,5-diacetamido-2-fluoro benzoic acid)Influenza A (N1)4.5~140x[2]
11 (4,5-diacetamido-2-fluoro benzoic acid)Influenza A (N2)21~66x[2]
10 (3,4-diacetamido benzoic acid) [Control]Influenza A (N1)640N/A[2]
10 (3,4-diacetamido benzoic acid) [Control]Influenza A (N2)1400N/A[2]
Experimental Protocol: MUNANA-Based Fluorometric Assay

Causality & Design: Sialidase cleaves the synthetic substrate MUNANA to release 4-methylumbelliferone (4-MU), a highly fluorescent molecule. The 2-fluoro substituent on the benzoic acid inhibitor enhances ionic interactions within the sialidase active site, competitively blocking MUNANA cleavage.

Self-Validating System:

  • Quench Control: Ensure the reaction is stopped precisely using a high-pH buffer (0.1 M glycine, pH 10.7), which maximizes 4-MU fluorescence and halts enzyme activity instantly.

  • Reference Standard: Oseltamivir carboxylate is run in parallel to benchmark IC50 values.

Step-by-Step Methodology:

  • Prepare assay buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl2. Rationale: Calcium is a critical structural cofactor for viral neuraminidase stability and activity.

  • Mix 10 µL of purified Influenza A N1/N2 enzyme with 10 µL of the FBA-derivative in assay buffer. Incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding 30 µL of MUNANA substrate (final concentration 100 µM).

  • Incubate at 37°C for 60 minutes.

  • Terminate the reaction by adding 150 µL of stop solution (0.1 M glycine, 25% ethanol, pH 10.7).

  • Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate percent inhibition relative to the uninhibited vehicle control.

Oncology Targets: ADEPT/GDEPT Prodrugs and PARP-1 Imaging

Antibody- and Gene-Directed Enzyme Prodrug Therapy (ADEPT/GDEPT) localize cytotoxic activity directly to tumor sites, minimizing systemic toxicity. Fluorinated benzoic acid mustards have been extensively developed as prodrugs activated by the bacterial enzyme carboxypeptidase G2 (CPG2)[7].

In these systems, the cytotoxic alkylating agent is masked via an amide bond to an L-glutamic acid residue[8]. The degree of fluorination dictates the mechanism: di- and trifluorinated prodrugs (e.g., {4-[bis(2-bromoethyl)amino]-3,5-difluorobenzoyl}-L-glutamic acid) are efficiently cleaved by CPG2, releasing the active benzoic acid mustard to cure or inhibit tumor growth in xenograft models[7]. Conversely, tetrafluorinated derivatives act as the first identified competitive inhibitors of CPG2[7].

GDEPT_Workflow A Vector Delivery to Tumor B CPG2 Enzyme Expression A->B Transfection D Enzymatic Cleavage (Activation) B->D Catalysis C FBA-Mustard Prodrug Administration C->D Substrate Binding E Active Alkylating Agent (Cytotoxicity) D->E Glutamate Release

Caption: Logical workflow of GDEPT utilizing CPG2 and FBA-mustard prodrugs.

Beyond prodrugs, 4-[18F]fluorobenzoic acid is a critical prosthetic group for Positron Emission Tomography (PET) imaging[9]. It has been utilized in the solid-phase radiosynthesis of olaparib derivatives to non-invasively image Poly (ADP-ribose) polymerase-1 (PARP-1) expression in breast and prostate cancer models, with the fluoro-derivatives exhibiting potent nanomolar binding affinities[9].

Experimental Protocol: Solid-Phase Radiosynthesis of [18F]PARPi

Causality & Design: Traditional 18F-fluorination requires harsh conditions. By utilizing 4-[18F]fluorobenzoic acid ([18F]FBA) as a building block in a non-covalent solid-phase synthesis (SPS) strategy, rapid amide bond formation with the olaparib amine precursor is achieved under mild conditions, maximizing radiochemical yield[9].

Self-Validating System:

  • Pre-Release Check: Radio-TLC is performed on an aliquot of the solid-support wash to confirm unreacted [18F]FBA is removed before cleaving the final product.

  • Identity Confirmation: Co-injection of the non-radioactive 19F-reference standard during analytical HPLC ensures the radioactive peak perfectly matches the retention time of the validated compound.

Conclusion

The strategic deployment of fluorinated benzoic acids represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine, researchers can systematically overcome pharmacokinetic liabilities while drastically improving target binding affinity across a diverse array of therapeutic areas, from neurodegeneration to oncology.

References

  • BenchChem Technical Support Team. "The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide." BenchChem. 1

  • Springer CJ, et al. "Novel fluorinated prodrugs for activation by carboxypeptidase G2 showing good in vivo antitumor activity in gene-directed enzyme prodrug therapy." Journal of Medicinal Chemistry. 7

  • Czarnecka K, et al. "Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment." Bioorganic Chemistry. 5

  • Springer CJ, et al. "Novel prodrugs of alkylating agents derived from 2-fluoro- and 3-fluorobenzoic acids for antibody-directed enzyme prodrug therapy." Journal of Medicinal Chemistry. 8

  • Sparrow Chemical. "Fluorobenzoic Acid Series." Sparrow Chemical. 3

  • BenchChem Technical Support Team. "Application Notes and Protocols for 2-Fluorobenzoic Acid in Medicinal Chemistry." BenchChem. 4

  • Magesh S, et al. "Investigation of 2-Fluoro Benzoic Acid Derivatives as Influenza A Viral Sialidase Selective Inhibitors." Letters in Drug Design & Discovery. 2

  • Xu J, et al. "Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression." PMC. 9

  • Czarnecka K, et al. "Synthesis, Biological Activity and Molecular Modeling of 4-Fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide Derivatives as Cholinesterase Inhibitors." Thieme. 6

Sources

Exploratory

The Fluorine Advantage: Strategic Integration of Fluorinated Compounds in Modern Medicinal Chemistry

Executive Summary As a Senior Application Scientist navigating the complexities of drug development, I consistently observe that the transition from a promising in vitro hit to a robust clinical candidate hinges on overc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of drug development, I consistently observe that the transition from a promising in vitro hit to a robust clinical candidate hinges on overcoming severe pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. The strategic incorporation of fluorine into small molecules has evolved from a niche chemical modification into a foundational pillar of modern drug design[1]. This whitepaper provides an in-depth mechanistic analysis of fluorination, elucidating the causality behind its effects on metabolic stability, physicochemical properties, and target affinity. Furthermore, it details self-validating experimental workflows for late-stage fluorination and metabolic stability assessment, equipping drug development professionals with actionable, field-proven methodologies.

The Mechanistic Causality of Fluorination

The disproportionate impact of a single fluorine atom on a complex organic molecule stems from its unique atomic properties. Fluorine is the most electronegative element (3.98 on the Pauling scale) and possesses a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å)[1]. This allows for isosteric replacement without introducing significant steric bulk, while fundamentally altering the molecule's electronic environment[2].

Metabolic Shielding via Bond Energetics

The primary rationale for fluorination in my laboratory is often the mitigation of rapid hepatic clearance. Cytochrome P450 (CYP450) enzymes in the liver typically oxidize electron-rich C–H bonds to facilitate excretion. By replacing a metabolically labile hydrogen with a fluorine atom, we exploit the exceptional strength of the C–F bond (~116 kcal/mol) compared to the C–H bond (~98 kcal/mol)[3]. This energetic barrier effectively blocks oxidative metabolism at specific "soft spots," prolonging the drug's in vivo half-life[4].

Physicochemical Tuning and Membrane Permeability

Fluorine's strong inductive electron-withdrawing effect can be utilized to precisely tune the pKa of adjacent basic amines. By reducing the basicity of a molecule, we increase the fraction of the unionized drug present at physiological pH (7.4)[2]. Because only the unionized, lipophilic form of a drug can passively diffuse across lipid bilayers, this targeted pKa modulation directly enhances intestinal absorption and blood-brain barrier (BBB) penetration[5].

Conformational Control: The Gauche Effect

Beyond electronics, fluorine exerts profound stereoelectronic control. The "gauche effect" dictates that highly electronegative atoms prefer a gauche (staggered) conformation relative to other electronegative groups (such as oxygen or nitrogen) due to hyperconjugation. Medicinal chemists leverage this to pre-organize molecules into their bioactive conformations, thereby reducing the entropic penalty upon target binding and significantly increasing affinity[6].

Quantitative Impact Summary

The empirical consequences of these mechanistic shifts are summarized below:

Table 1: Physicochemical and Pharmacokinetic Impact of Fluorine Substitution

ParameterNon-Fluorinated LeadFluorinated AnalogMechanistic Rationale
Metabolic Half-Life (t½) Short (Rapid CYP450 oxidation)ExtendedC–F bond strength resists oxidative cleavage by hepatic enzymes.
Lipophilicity (LogD) BaselineIncreasedHigh electronegativity and low polarizability of the C–F bond.
Amine Basicity (pKa) High (e.g., 9.5)Reduced (e.g., 8.0)Inductive electron withdrawal reduces lone pair availability on nitrogen.
Binding Affinity (Kd) BaselineEnhancedFluorine acts as a weak H-bond acceptor; gauche effect locks bioactive conformation.

Late-Stage Fluorination (LSF) Workflow

Historically, fluorinated drugs were synthesized using pre-fluorinated building blocks, which severely limited Structure-Activity Relationship (SAR) exploration. Today, Late-Stage Fluorination (LSF) via transition-metal catalysis allows us to introduce fluorine directly into complex, advanced intermediates[7].

LSF A Advanced Lead Scaffold (C-H or C-B(OH)2) D Late-Stage Fluorination (Single-Electron Transfer) A->D B Pd/Ag Catalyst System B->D C Electrophilic Fluorine (e.g., Selectfluor) C->D E Fluorinated Candidate (Optimized PK/PD) D->E C-F Bond Formation

Caption: Logical workflow of transition-metal catalyzed late-stage fluorination.

Protocol: Palladium-Catalyzed Fluorination of Arylboronic Acids

This protocol utilizes a Pd(II)/Selectfluor system to convert arylboronic acids to aryl fluorides, a highly reliable method for late-stage derivatization[8].

Reagents & Materials:

  • Arylboronic acid substrate (1.0 equiv)

  • Selectfluor (1.5 equiv) - Electrophilic fluorine source

  • Palladium catalyst (e.g., [Pd(cinnamyl)Cl]₂, 5 mol%)

  • Solvent: Acetonitrile/Water (9:1)

Step-by-Step Methodology:

  • Preparation: In a dry, inert-atmosphere glovebox, weigh the arylboronic acid, Selectfluor, and the palladium catalyst into a reaction vial. Causality: While the reaction can tolerate moisture, initial exclusion of oxygen prevents premature catalyst degradation.

  • Solvent Addition: Add the degassed Acetonitrile/Water mixture to the vial. Causality: Water is crucial as it facilitates the transmetalation step from boron to palladium.

  • Reaction Initiation: Seal the vial and stir at 50°C for 12 hours. The reaction proceeds via a single-electron-transfer (SET) pathway involving a high-valent Pd(III) or Pd(IV) intermediate[8].

  • Quenching & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃. Causality: Neutralizes the acidic byproducts generated by Selectfluor.

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the fluorinated analog.

In Vitro Metabolic Stability Validation

Once a fluorinated analog is synthesized, its metabolic resistance must be empirically validated. The Human Liver Microsome (HLM) assay is the gold standard for predicting in vivo hepatic clearance[9]. Microsomes are subcellular fractions containing high concentrations of CYP450 enzymes[10].

HLM N1 1 µM Test Compound 100 mM KPO4 (pH 7.4) N2 Add Human Liver Microsomes (0.5 mg/mL) N1->N2 N3 Equilibrate at 37°C (5 minutes) N2->N3 N4 Initiate CYP450 Reaction (Add 1 mM NADPH) N3->N4 N5 Aliquots at 0, 5, 15, 30, 60 min N4->N5 N6 Quench with Acetonitrile (Protein Precipitation) N5->N6 N7 Centrifuge & LC-MS/MS (Quantify Parent Drug) N6->N7

Caption: Step-by-step workflow for in vitro human liver microsome stability assay.

Protocol: HLM Metabolic Stability Assay

This self-validating system ensures first-order kinetics and prevents artifactual data[11].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate (KPO₄) buffer, adjusted strictly to pH 7.4. Causality: Matches physiological pH to maintain the native conformation and activity of CYP450 enzymes[9].

  • Compound Spiking: Dilute the fluorinated test compound in the buffer to a final concentration of 1 µM (ensure final DMSO concentration is <0.5%). Causality: A 1 µM concentration ensures the substrate is well below the Michaelis constant (Km) of the enzymes, guaranteeing first-order kinetic decay necessary for accurate half-life calculation[9].

  • Microsome Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes[10].

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction. Causality: NADPH is the obligate electron donor for CYP450-mediated oxidative metabolism. Without it, the enzymes remain inactive[11].

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a tube containing 150 µL of ice-cold Acetonitrile spiked with an internal standard. Causality: The organic solvent instantly denatures the enzymes, halting metabolism, and precipitates the proteins to prevent LC-MS/MS column clogging[10].

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time. Plot the natural log of the remaining percentage versus time to calculate the intrinsic clearance ( CLint​ )[10].

Future Perspectives

The trajectory of fluorine in medicinal chemistry is expanding beyond simple PK optimization. The development of 18F -radiolabeled tracers for Positron Emission Tomography (PET) imaging relies heavily on the late-stage fluorination techniques discussed above, allowing for real-time, non-invasive pharmacokinetic mapping in human patients[12]. As we continue to refine transition-metal catalysis and biocatalytic fluorination, our ability to rationally design and synthesize highly specific, metabolically robust fluorinated therapeutics will only accelerate.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2KfLxqrTqUwGaCrBW3tBfQBK52i-ZvJI5AHBgu2EmsVgQLzz8VKiIHKNVvFgbM_vmmeDkJB8r3lf40_3xgHZk5C93HT6TNaMEsH5927Mb5hK1ssELheXA5k5QApNEaF96Jl7NpEiWp2-0OQ6KH3VzoARJqA8E0Gw=]
  • Purser, S., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqMQsz8V0C74OTq5l0Qj2TKxpmmmGyxhkxuNCxz2Fm8ya9_fnqbglevXd5k-7FemBoLUAg0MNbIHzPqpnk5PmiHncQkldcDa2gFD1fH9YKAzYpKvROQjBUFaMtQb1Ynu35Ad2m259ufH4=]
  • Campbell, M. G., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development (Harvard DASH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf7XZVtK6rGVUb_XjMGy5NsujUjfOSXyuOLCnA0zLAmjfVVg80lq_QXTH6szcAXgUhG0-46uS3Old9-PhPFM89AiAuo5Q7zZQufOZnMl1DtEp8ApVXe3BN_RNCuTGjvZsNEaoNqfoLoF6-qp1oFBlD_4TET-g-BddKxKesIu1H3nac8moe-JRb_L2dBA==]
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  • Mercell / XenoTech. Metabolic stability in liver microsomes. Protocol Guide.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxZNd75Vdj1CRI4dPNdFEC_d9VSBYQVZ_gAkDRUDimIx8xvkLKh2B-OdFV7eVr2wSyWYukOuOofcJaWzOvGbNaxqN4I7P6kOg-iVqsApbk0_5klhrAsJBwHdBCYWvciUn1Gho7GU8-4PiPaIkRTH4VquhQ2BbpxllJBQFdD6LkuMs4]
  • BenchChem. Application Notes and Protocols for Determining the Metabolic Stability of GW695634 in Liver Microsomes.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFazU4R65VTnjoMEHcLUNU6uoYwS9D-8KS-S1lZMNontE21aeYRwfraMGpLFit47vXFJqUj1CTjwAssNkPXXif1mBKhbWarSbb0GoAzrZVPvZ1B7mSAu6X_SEUprPwk4M1U-NYHpelBWwyBY0h5kY5fNzjOPJhnL65v_EIfH0QeBbyKPthD6WUcWK3mYQxVk3RXYpEM-Zz5hTW7MF-8NUgb7_o4lARcXVxLmxH8OzAmBpAkAfbzFbA6A32FvpsvcFKwWt9NVQ==]
  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWbLnW0k_Fp3Bikj3snfRh9V3qzg3m-cOCe3ju0vieGI_BELpin7wAY66v0qSeYg_J_fzuSl-DrBgqQGkAGXe_4gbO-GoOJTfv942t2CWFe5WGQh7HKaxZEn57CHfSROpnutV7D-lO-hIj]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid

An Application Note and Detailed Protocol for the Synthesis of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid Authored by a Senior Application Scientist Introduction and Significance 4,6-Dibromo-2-fluoro-3-methoxybenzoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid

Authored by a Senior Application Scientist

Introduction and Significance

4,6-Dibromo-2-fluoro-3-methoxybenzoic acid is a halogenated aromatic carboxylic acid with potential applications as a versatile building block in organic synthesis and drug discovery. The unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a methoxy group, provides multiple reactive sites for further chemical modification. This structural complexity makes it a valuable intermediate for the synthesis of novel pharmaceutical candidates and complex organic molecules. Organobromine compounds, in particular, are key precursors in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1]

This document provides a detailed, research-grade protocol for the synthesis of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid. The described methodology is based on the electrophilic bromination of 2-fluoro-3-methoxybenzoic acid. The causality behind the experimental design, including the choice of reagents and reaction conditions, is explained to provide a comprehensive understanding of the synthetic strategy.

Proposed Synthetic Pathway

The synthesis of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid can be efficiently achieved through the direct dibromination of 2-fluoro-3-methoxybenzoic acid. In this electrophilic aromatic substitution reaction, the positions of bromination are dictated by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group. The fluorine atom (-F) is a deactivating but ortho, para-directing group. The carboxylic acid group (-COOH) is a deactivating, meta-directing group. The combined influence of these groups directs the incoming bromine electrophiles to the 4 and 6 positions, which are para to the methoxy group and ortho to the fluorine atom, and meta to the carboxylic acid group, respectively.

Synthetic_Pathway 2-Fluoro-3-methoxybenzoic_acid 2-Fluoro-3-methoxybenzoic acid 4,6-Dibromo-2-fluoro-3-methoxybenzoic_acid 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid 2-Fluoro-3-methoxybenzoic_acid->4,6-Dibromo-2-fluoro-3-methoxybenzoic_acid Electrophilic Bromination Bromine Br₂ Bromine->2-Fluoro-3-methoxybenzoic_acid Acetic_Acid Acetic Acid Acetic_Acid->2-Fluoro-3-methoxybenzoic_acid

Caption: Proposed synthetic route for 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid.

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Fluoro-3-methoxybenzoic acid≥98%Commercial Source
BromineReagent Grade, ≥99.5%Commercial Source
Glacial Acetic AcidACS Grade, ≥99.7%Commercial Source
Sodium ThiosulfateAnhydrous, ≥98%Commercial Source
Ethanol200 Proof, AbsoluteCommercial Source
Deionized WaterType II or betterLaboratory Supply

Equipment

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

Detailed Experimental Protocol

Step 1: Reaction Setup
  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 5.0 g (29.4 mmol, 1.0 eq) of 2-fluoro-3-methoxybenzoic acid in 100 mL of glacial acetic acid.[2]

  • Stir the mixture at room temperature until the starting material is completely dissolved.

Step 2: Bromination
  • In the dropping funnel, prepare a solution of 3.3 mL (64.7 mmol, 2.2 eq) of bromine in 20 mL of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of 2-fluoro-3-methoxybenzoic acid over approximately 30-45 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Product Isolation
  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly pour the cooled reaction mixture into a beaker containing 300 mL of cold water with vigorous stirring.

  • To quench any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the orange color of the solution dissipates.[2]

  • A precipitate of the crude product will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with copious amounts of cold deionized water to remove residual acetic acid and inorganic salts.

Step 4: Purification
  • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol.

  • Slowly add hot deionized water until the solution becomes turbid.

  • Heat the mixture until it becomes clear again, then allow it to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.

Experimental_Workflow cluster_setup Reaction Setup cluster_bromination Bromination cluster_workup Work-up cluster_purification Purification dissolve Dissolve 2-fluoro-3-methoxybenzoic acid in glacial acetic acid add_br2 Add Bromine solution dropwise dissolve->add_br2 heat Heat at 60-70°C for 4-6h add_br2->heat monitor Monitor by TLC heat->monitor cool Cool reaction mixture monitor->cool quench Quench with Na₂S₂O₃ cool->quench precipitate Precipitate in cold water quench->precipitate filter Filter and wash solid precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry under vacuum recrystallize->dry Final Product Final Product dry->Final Product

Caption: Experimental workflow for the synthesis of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid.

Safety Precautions

  • Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe chemical burns to the skin, eyes, and respiratory tract. All manipulations involving bromine must be conducted in a well-ventilated chemical fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton), must be worn.

  • Glacial Acetic Acid is corrosive and can cause severe skin and eye burns. It should be handled in a fume hood.

  • The reaction should be performed with adequate secondary containment in case of spills.

  • Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.

Characterization

The identity and purity of the final product, 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the aromatic proton signals and the methoxy group.

  • ¹³C NMR: To identify the carbon signals of the aromatic ring, carboxylic acid, and methoxy group.

  • Mass Spectrometry: To determine the molecular weight and confirm the isotopic pattern characteristic of a dibrominated compound.

  • Melting Point: To assess the purity of the synthesized compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Extend the reaction time or slightly increase the temperature, continue monitoring by TLC.
MonobrominationInsufficient amount of bromine.Ensure the correct stoichiometry of bromine is used. The reaction may require a slight excess of the brominating agent.
Formation of side productsReaction temperature too high.Maintain the reaction temperature within the recommended range.
Difficulty in crystallizationImpurities present in the crude product.Repeat the recrystallization process or consider purification by column chromatography.

References

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • PubChem. 4-Fluoro-3-methoxybenzoic acid. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • PMC. 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. [Link]

  • Google Patents. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.
  • Google Patents. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

Sources

Application

Application Note: Strategic Utilization of 4,6-Dibromo-2-fluoro-3-methoxybenzoic Acid in Medicinal Chemistry

Executive Summary In modern structure-based drug design, the selection of a highly functionalized, rigid core is paramount for achieving target selectivity and favorable pharmacokinetic profiles. 4,6-Dibromo-2-fluoro-3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the selection of a highly functionalized, rigid core is paramount for achieving target selectivity and favorable pharmacokinetic profiles. 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid (CAS: 2413441-19-5) has emerged as an elite polyhalogenated scaffold [1]. This molecule offers a unique combination of orthogonal cross-coupling vectors, pKa modulation, and conformational control elements. This application note details the mechanistic rationale for employing this scaffold and provides field-proven, self-validating protocols for its orthogonal functionalization, particularly in the development of targeted therapeutics such as kinase and integrin inhibitors [2][3].

Structural Rationale and Pharmacophore Mapping

The power of this scaffold lies in the precise spatial arrangement of its functional groups, each serving a distinct mechanistic purpose in both synthesis and target engagement:

  • Carboxylic Acid (C1): Serves as the primary vector for amidation or heterocycle formation (e.g., benzimidazoles).

  • Fluorine (C2): Exerts a strong inductive electron-withdrawing effect, lowering the pKa of the adjacent acid/amide. Crucially, in the final drug molecule, the C2-fluorine acts as a hydrogen bond acceptor for the adjacent amide NH, creating an intramolecular F...H-N conformational lock . This restricts bond rotation, minimizing the entropic penalty upon binding to target proteins [3].

  • Methoxy (C3): Provides a dual function. Synthetically, it acts as a steric shield and electron-donating group, deactivating the adjacent C4 position. Pharmacologically, it modulates lipophilicity and can project into solvent-exposed regions of a binding pocket to displace high-energy water molecules.

  • Bromines (C4 & C6): Provide two distinct vectors for carbon-carbon bond formation. The electronic differentiation between these two sites allows for highly predictable, regioselective palladium-catalyzed cross-coupling [4].

Quantitative Physicochemical Profiling

The baseline properties of the scaffold dictate its utility in constructing Lipinski-compliant therapeutics.

PropertyValueImplication for Drug Design
Molecular Weight 327.93 g/mol Low molecular weight allows for the addition of two aryl groups and an amine while remaining within the Rule of 5 limits.
cLogP (estimated) 3.2Provides a stable lipophilic core; necessitates polar functionalization at the amide vector to maintain aqueous solubility.
Topological Polar Surface Area 46.53 ŲExcellent baseline for membrane permeability; allows for the addition of polar target-anchoring groups.
Hydrogen Bond Donors 1 (COOH)Converted to 1 (Amide NH) during synthesis, participating in the critical F...H-N conformational lock.
Hydrogen Bond Acceptors 3 (F, OMe, C=O)Enhances interaction with kinase hinge regions or integrin metal-ion-dependent adhesion sites (MIDAS).

Synthetic Strategy: Causality Behind Orthogonal Reactivity

The synthesis of complex pharmacophores from this scaffold relies on exploiting the electronic differences between the C4 and C6 bromines.

The Electronic Rationale: The C6-bromine is positioned ortho to the strongly electron-withdrawing carboxylic acid and fluorine groups. This renders the C6-Br bond highly electron-deficient and highly susceptible to oxidative addition by electron-rich Pd(0) species. Conversely, the C4-bromine is ortho to the electron-donating methoxy group, which increases local electron density and significantly slows oxidative addition [4].

By utilizing a mild catalyst (e.g., Pd(PPh₃)₄) at moderate temperatures, the C6 position can be functionalized with >95% regioselectivity. Following amidation of the sterically hindered C1-carboxylic acid, the deactivated C4 position can be forced to react using a more robust catalyst (e.g., Pd(dppf)Cl₂) at elevated temperatures.

OrthogonalSynthesis Scaffold 4,6-Dibromo-2-fluoro- 3-methoxybenzoic acid Suzuki1 Regioselective Suzuki (C6) Pd(PPh3)4, 70°C Scaffold->Suzuki1 Step 1 Amidation Amidation (C1) HATU, DIPEA, RT Suzuki1->Amidation Step 2 Suzuki2 Second Suzuki (C4) Pd(dppf)Cl2, 100°C Amidation->Suzuki2 Step 3 FinalAPI Complex Pharmacophore (e.g., Kinase Inhibitor) Suzuki2->FinalAPI Target

Figure 1: Sequential orthogonal functionalization workflow of the dibrominated scaffold.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to ensure high yield and regioselectivity, with built-in analytical checkpoints.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C6

Objective: Selectively couple an aryl boronic acid at the electronically activated C6 position.

  • Preparation: In an oven-dried Schlenk flask, combine 4,6-dibromo-2-fluoro-3-methoxybenzoic acid (1.0 equiv) and Arylboronic Acid A (1.05 equiv). Causality: Strict stoichiometric control of the boronic acid prevents over-coupling at the C4 position.

  • Catalyst & Base: Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv).

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1, 0.2 M). Causality: The water dissolves the inorganic base, while dioxane provides a miscible organic phase that stabilizes the active Pd(0) species at moderate temperatures.

  • Reaction: Heat the mixture to 70 °C under an argon atmosphere for 4–6 hours.

  • Validation Check: Monitor via LC-MS. The reaction is complete when the starting material is consumed. Crucial Check: The product mass peak [M+H]+ must exhibit a 1:1 isotopic doublet characteristic of a single remaining bromine atom. If a singlet is observed, over-coupling to the terphenyl derivative has occurred.

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl to protonate the carboxylic acid, then extract with EtOAc. Purify via reverse-phase chromatography.

Protocol 2: Sterically Hindered Amidation (Conformational Locking)

Objective: Convert the C1 carboxylic acid to an amide, establishing the F...H-N lock.

  • Activation: Dissolve the C6-coupled intermediate (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.5 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature. Causality: The C1 acid is now heavily sterically hindered by the C2-fluorine and the new C6-aryl group. HATU is required to form the highly reactive 7-aza-HOBt ester intermediate to overcome this steric bulk.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv) dropwise. Stir for 2 hours.

  • Validation Check: TLC (Hexanes/EtOAc) should show complete consumption of the highly polar acid starting material.

  • Workup: Quench with saturated NaHCO₃, extract with DCM, and wash the organic layer extensively with 5% LiCl (aq) to remove residual DMF.

Protocol 3: High-Temperature Suzuki-Miyaura Coupling at C4

Objective: Functionalize the deactivated C4 position to complete the pharmacophore.

  • Preparation: Combine the amide intermediate from Protocol 2 (1.0 equiv), Arylboronic Acid B (1.5 equiv), Pd(dppf)Cl₂ (10 mol%), and Cs₂CO₃ (3.0 equiv) in a microwave vial.

  • Solvent & Reaction: Add degassed Toluene/H₂O (3:1, 0.1 M). Seal the vial and heat to 100 °C for 12 hours. Causality: The C4-bromine is deactivated by the electron-donating C3-methoxy group. A bidentate ligand (dppf) is required to stabilize the palladium at high temperatures, and the stronger base (Cs₂CO₃) accelerates the transmetalation step.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

Mechanistic Binding Model

When integrated into a final therapeutic agent, the functional groups of the 4,6-dibromo-2-fluoro-3-methoxybenzoic acid scaffold work synergistically to maximize target affinity.

BindingModel cluster_Ligand Ligand Scaffold Features Target Protein Target Binding Pocket (e.g., Kinase Hinge Region) Amide Amide NH H-Bond Donor Amide->Target Intermolecular H-Bond Fluoro 2-Fluoro Conformational Lock Fluoro->Amide Intramolecular F...H-N Methoxy 3-Methoxy Steric/Lipophilic Methoxy->Target Solvent Exclusion Aryl C4/C6 Aryl Groups Hydrophobic Pocket Aryl->Target Pi-Pi Stacking

Figure 2: Mechanistic role of scaffold functional groups in target binding.

References

  • Faisal, A., et al. "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins". Journal of Medicinal Chemistry, 2021, 64(11), 7312–7330. Available at:[Link]

  • Henderson, J. A., et al. "Design and Discovery of a Potent and Selective Inhibitor of Integrin αvβ1". Journal of Medicinal Chemistry, 2024. Available at:[Link]

  • Zakharov, L. N., et al. "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements". Organic & Biomolecular Chemistry, 2015, 13, 5243-5249. Available at:[Link]

Method

Application Notes and Protocols for Amide Coupling Reactions with 4,6-Dibromo-2-fluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of a Highly Substituted Benzoic Acid Amide bond formation is a cornerstone of modern organic synthesis, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Highly Substituted Benzoic Acid

Amide bond formation is a cornerstone of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1] While numerous protocols exist for this fundamental transformation, the coupling of sterically hindered and electronically deactivated substrates remains a significant challenge.[2][3] 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid presents a formidable case study in this regard. The molecule's periphery is adorned with bulky bromine atoms ortho and para to the carboxylic acid, inducing considerable steric hindrance. Furthermore, the cumulative electron-withdrawing effects of the halogens and the fluorine atom decrease the nucleophilicity of the carboxylate and can impede the activation step.

This technical guide provides a comprehensive overview of strategies and detailed protocols for the successful amide coupling of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid. We will delve into the rationale behind reagent selection, offer step-by-step experimental procedures, and provide a framework for troubleshooting common issues.

Understanding the Substrate: Steric and Electronic Hurdles

The unique substitution pattern of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid dictates the choice of coupling methodology.

  • Steric Hindrance: The two bromine atoms flanking the carboxylic acid create a sterically congested environment, which can hinder the approach of both the activating agent and the amine nucleophile.[1]

  • Electronic Deactivation: The electron-withdrawing nature of the fluorine and bromine substituents reduces the electron density of the aromatic ring and the carboxyl group. This deactivation can slow down the initial activation of the carboxylic acid.[2]

These combined factors necessitate the use of highly reactive coupling reagents and potentially more forcing reaction conditions to achieve efficient amide bond formation.

Recommended Coupling Strategies and Protocols

Given the challenging nature of the substrate, two robust methods are recommended: a uronium salt-based approach and a strategy involving the in-situ formation of an acyl fluoride.

Method 1: Uronium Salt-Mediated Coupling with HATU

Uronium salts, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly effective coupling reagents known for their rapid reaction kinetics and high efficiency, especially with challenging substrates.[4][5][6] HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive OAt-active ester, which is then readily attacked by the amine.[4][5]

Experimental Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids (a typical concentration is 0.1-0.5 M).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[7]

  • Amine Addition: Add the desired amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Work-up & Purification A 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid (1.0 equiv) + HATU (1.1 equiv) in anhydrous DMF B Cool to 0 °C A->B C Add DIPEA (3.0 equiv) B->C D Pre-activation (15-30 min) C->D E Add Amine (1.1 equiv) D->E F Warm to RT, stir (2-24 h) E->F G Monitor by TLC/LC-MS F->G H Dilute with Ethyl Acetate G->H I Aqueous Washes (NH4Cl, NaHCO3, Brine) H->I J Dry (Na2SO4), Filter, Concentrate I->J K Column Chromatography J->K L Desired Amide Product K->L

Caption: Workflow for HATU-mediated amide coupling.

Method 2: Acyl Fluoride-Mediated Coupling

For exceptionally challenging couplings, the in-situ formation of an acyl fluoride intermediate followed by reaction with the amine at an elevated temperature can be a powerful strategy.[3][8][9] Acyl fluorides are generally more stable than acyl chlorides and less prone to side reactions, yet they exhibit high reactivity towards amines, especially at higher temperatures. A common reagent for this transformation is bis(trichloromethyl)carbonate (triphosgene) in the presence of a fluoride source like potassium fluoride.

Experimental Protocol:

  • Acyl Fluoride Formation: To a dry flask under an inert atmosphere, add 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂). Add potassium fluoride (3.0 equiv) and a catalytic amount of a phase-transfer catalyst such as 18-crown-6. Cool the mixture to 0 °C and slowly add a solution of triphosgene (0.4 equiv) in anhydrous CH₂Cl₂. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Amine Addition: In a separate flask, dissolve the amine (1.2 equiv) and a non-nucleophilic base such as DIPEA (2.0 equiv) in anhydrous CH₂Cl₂.

  • Coupling: Add the amine solution to the freshly prepared acyl fluoride solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (40-50 °C) as needed. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with water. Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Mechanistic Insights: The Role of the Coupling Reagent

A fundamental understanding of the reaction mechanism is crucial for optimization and troubleshooting. Let's consider the carbodiimide-mediated coupling as a representative example.

General Mechanism of Carbodiimide Coupling:

  • Activation: The carboxylic acid protonates one of the nitrogen atoms of the carbodiimide (e.g., EDC), making the central carbon highly electrophilic.[10][11]

  • O-Acylisourea Formation: The carboxylate then attacks the activated carbodiimide to form a highly reactive O-acylisourea intermediate.[12][13] This intermediate is prone to racemization if the carboxylic acid has a chiral center.

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the O-acylisourea intermediate.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Product Formation: The intermediate collapses, forming the stable amide bond and a urea byproduct.[11]

To suppress side reactions and racemization, additives like 1-hydroxybenzotriazole (HOBt) or its safer alternative OxymaPure are often used.[6][13] These additives intercept the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.

G RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate (Highly Reactive) RCOOH->OAI + EDC EDC EDC (R'-N=C=N-R'') EDC->OAI TI Tetrahedral Intermediate OAI->TI + Amine Amine Amine (R'''-NH2) Amine->TI Amide Amide (R-CO-NH-R''') TI->Amide - Urea Urea Urea Byproduct TI->Urea

Caption: Generalized mechanism of EDC-mediated amide coupling.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical for success. The following table provides a comparison of common reagents and their suitability for the coupling of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid.

Coupling ReagentActivating Agent/AdditiveBaseAdvantagesDisadvantagesSuitability for Target Substrate
EDC (Carbodiimide)HOBt or OxymaPureDIPEA, Et₃NWater-soluble urea byproduct, cost-effective.[4]Lower reactivity for hindered substrates, potential for racemization.[14]Moderate; may require forcing conditions.
DCC (Carbodiimide)HOBt or DMAP---High reactivity.Insoluble urea byproduct complicates purification.[14]Low; purification is problematic.
HATU (Uronium Salt)---DIPEA, CollidineHigh reactivity, fast kinetics, low racemization.[6][7]Higher cost, potential for side reactions with the amine.[15]High; recommended.
HBTU (Uronium Salt)---DIPEASimilar to HATU but slightly less reactive.[6]Higher cost.High; a good alternative to HATU.
BOP (Phosphonium Salt)---DIPEAHigh reactivity, low racemization.[14]Forms carcinogenic HMPA as a byproduct.Low; due to safety concerns.
PyBOP (Phosphonium Salt)---DIPEASimilar to BOP but avoids HMPA formation.Higher cost.Moderate to High.
Acyl Fluoride (in-situ) Triphosgene/KFDIPEAHighly effective for hindered and deactivated systems.[3][8][9]Requires careful handling of triphosgene.High; recommended for difficult cases.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.[16]- Switch to a more powerful coupling reagent (e.g., HATU).- Increase reaction temperature and/or time.- Use the acyl fluoride method.[3]
Formation of Side Products - Reaction of the amine with the coupling reagent (e.g., HATU).[15]- Self-condensation of the activated carboxylic acid.- Pre-activate the carboxylic acid with HATU and base before adding the amine.[15]- Ensure anhydrous conditions.
Difficulty in Purification - Insoluble urea byproduct (with DCC).- Difficulty in separating the product from starting materials or reagents.- Avoid DCC for solution-phase synthesis.[14]- Optimize chromatography conditions (solvent system, gradient).- Perform an acidic and/or basic aqueous wash during work-up to remove unreacted starting materials and byproducts.

Conclusion

The successful amide coupling of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid is achievable with careful consideration of its inherent steric and electronic properties. The use of highly reactive uronium salt-based reagents like HATU or the implementation of an acyl fluoride-mediated strategy provides robust and reliable pathways to the desired amide products. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to navigate the challenges associated with this and other similarly demanding substrates, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Wikipedia. Carbodiimide. Available from: [Link]

  • CEM Corporation. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available from: [Link]

  • Albericio, F. et al. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Molecules. 2018. Available from: [Link]

  • Taylor & Francis. Carbodiimide – Knowledge and References. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Due-Hansen, M. E. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 2016. Available from: [Link]

  • Senturia, R. et al. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry. 2017. Available from: [Link]

  • An, G. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. 2009. Available from: [Link]

  • ResearchGate. Coupling Reagents. Available from: [Link]

  • Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA. 2015. Available from: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • Reddit. HATU coupling - what's the best order?. 2024. Available from: [Link]

  • University of Copenhagen Research Portal. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. 2016. Available from: [Link]

  • Due-Hansen, M. E. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 2016. Available from: [Link]

  • American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. 2014. Available from: [Link]

  • RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]

Sources

Application

Application Note: Strategies for the Esterification of Sterically Hindered 4,6-Dibromo-2-fluoro-3-methoxybenzoic Acid

Abstract The esterification of sterically hindered aromatic carboxylic acids, such as 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid, presents a significant challenge in synthetic chemistry, particularly within pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The esterification of sterically hindered aromatic carboxylic acids, such as 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid, presents a significant challenge in synthetic chemistry, particularly within pharmaceutical and materials science research. The presence of bulky ortho-substituents impedes the approach of nucleophiles to the carboxylic acid moiety, often rendering classical methods like Fischer esterification inefficient. This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective esterification strategies for this challenging substrate. We present and compare three robust protocols: carbodiimide-mediated coupling (Steglich Esterification), mixed anhydride formation (Yamaguchi Esterification), and conversion via an acid chloride intermediate. Each protocol is accompanied by a step-by-step methodology, an explanation of the underlying chemical principles, and expert insights to ensure successful implementation.

Introduction: The Challenge of ortho-Substitution

4,6-Dibromo-2-fluoro-3-methoxybenzoic acid is a highly functionalized aromatic ring, a structural motif with potential applications in the development of novel therapeutics and advanced materials. The ester derivatives of such molecules are often crucial intermediates for further synthetic transformations or as final target compounds with specific biological or physical properties.

The primary obstacle to the esterification of this substrate is severe steric hindrance around the carboxylic acid group. Two bromine atoms and a fluorine atom occupy the positions ortho and meta to the carboxyl function, creating a congested environment that kinetically disfavors the tetrahedral intermediate required in standard esterification pathways.[1] Classical Fischer-Speier esterification, which involves direct acid-catalyzed reaction with an alcohol, often requires high temperatures and long reaction times, which can lead to decomposition or unwanted side reactions.[2][3][4]

Therefore, successful esterification necessitates strategies that either enhance the electrophilicity of the carboxylic acid carbonyl carbon under mild conditions or bypass the traditional equilibrium-limited process. This guide focuses on three such field-proven methods.

Visualization of Method Selection & Reaction Mechanisms

Workflow for Method Selection

The choice of esterification method depends on the stability of the starting materials and the desired reaction conditions. The following diagram outlines a decision-making process for selecting an appropriate protocol.

G Start Start: 4,6-Dibromo-2-fluoro- 3-methoxybenzoic acid Question1 Are mild, neutral conditions required? Start->Question1 Question2 Is the alcohol primary or secondary and not sterically demanding? Question1->Question2 Yes Method_AcidChloride Protocol 3: Acid Chloride Pathway (SOCl₂ or (COCl)₂) Question1->Method_AcidChloride No Method_Steglich Protocol 1: Steglich Esterification (EDC/DMAP) Question2->Method_Steglich Yes Method_Yamaguchi Protocol 2: Yamaguchi Esterification (TCBC/DMAP) Question2->Method_Yamaguchi No (for highly hindered alcohols)

Caption: Decision tree for selecting an esterification protocol.

Simplified Reaction Mechanisms

The following diagrams illustrate the key steps in the Steglich and Yamaguchi esterification pathways, highlighting the activation of the carboxylic acid.

Steglich cluster_0 Steglich Esterification Acid R-COOH Intermediate1 O-Acylisourea Intermediate Acid->Intermediate1 + EDC EDC EDC Intermediate2 Acyl-pyridinium Intermediate (Highly Reactive) Intermediate1->Intermediate2 + DMAP DMAP DMAP Ester R-COOR' Intermediate2->Ester + R'-OH Alcohol R'-OH

Caption: Key intermediates in the Steglich esterification pathway.

Yamaguchi cluster_1 Yamaguchi Esterification Acid R-COOH Intermediate1 Mixed Anhydride Acid->Intermediate1 + TCBC, Et₃N TCBC TCBC (Yamaguchi Reagent) Intermediate2 Acyl-pyridinium Intermediate (Highly Reactive) Intermediate1->Intermediate2 + DMAP DMAP DMAP Ester R-COOR' Intermediate2->Ester + R'-OH Alcohol R'-OH

Caption: Key intermediates in the Yamaguchi esterification pathway.

Comparative Overview of Methods

MethodKey ReagentsConditionsAdvantagesDisadvantages
Steglich Esterification Carbodiimide (EDC, DCC), DMAP (catalyst)Mild, room temperature, neutral pH.[5][6]Excellent for sensitive substrates; simple procedure; avoids harsh acids/bases.[7][8]Carbodiimide byproducts (ureas) can be difficult to remove; DCC is an allergen.[1]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride (TCBC), DMAP, Et₃NMild, aprotic solvents (Toluene, THF).[9]Highly effective for sterically demanding acids and alcohols; high yields.[10][11]Requires stoichiometric DMAP; TCBC is moisture-sensitive.
Acid Chloride Pathway Thionyl chloride (SOCl₂) or Oxalyl chloride, then alcohol + baseTwo steps; can require heating for acid chloride formation.Highly reactive intermediate ensures conversion; reliable for very hindered acids.[12]Generates corrosive HCl gas; reagents are hazardous and require careful handling; not suitable for acid-sensitive substrates.[13]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Steglich Esterification using EDC and DMAP

This method is often the first choice due to its mild conditions and broad functional group tolerance.[8] It utilizes a water-soluble carbodiimide (EDC) for easy work-up and a catalytic amount of DMAP to accelerate the reaction.[5][7]

Materials and Reagents:

  • 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid (1.0 eq)

  • Alcohol (e.g., Methanol, Ethanol) (1.2 - 2.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add the alcohol (1.2 eq), DMAP (0.1 eq), and finally EDC (1.2 eq) to the stirred solution at room temperature.

    • Expert Insight: Adding the EDC last ensures that the carboxylic acid is available to be activated. DMAP acts as a potent nucleophilic catalyst, intercepting the initial O-acylisourea intermediate to form a highly reactive acylpyridinium species, which is then attacked by the alcohol.[8]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid. Reactions are typically complete within 4-24 hours.[14]

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove residual DMAP and any basic components), saturated NaHCO₃ solution (to remove unreacted acid), and finally brine.

    • Expert Insight: The aqueous washes are crucial for removing the water-soluble EDC-urea byproduct and other reagents, simplifying purification.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient).

Protocol 2: Yamaguchi Esterification

This powerful method is particularly effective for the synthesis of highly functionalized and sterically hindered esters.[10][11] It proceeds via a mixed anhydride intermediate formed with 2,4,6-trichlorobenzoyl chloride (TCBC).[9]

Materials and Reagents:

  • 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid (1.0 eq)

  • Alcohol (1.5 - 3.0 eq)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC, Yamaguchi Reagent) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.2 eq)

  • Anhydrous Toluene or THF

Step-by-Step Procedure:

  • Mixed Anhydride Formation:

    • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous toluene.

    • Add Et₃N (1.2 eq) followed by the dropwise addition of TCBC (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours. A precipitate of triethylammonium chloride will form.

    • Expert Insight: This first step creates a mixed anhydride. The bulky trichlorobenzoyl group sterically shields its own carbonyl carbon, directing the subsequent nucleophilic attack by DMAP to the less hindered carbonyl of the substrate acid.[11]

  • Ester Formation:

    • In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (1.2 eq) in anhydrous toluene.

    • Slowly add the mixed anhydride solution from step 1 to the alcohol/DMAP solution via cannula or syringe.

    • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is often complete within 2-12 hours.

  • Work-up:

    • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Acid Chloride Pathway

This classic, robust two-step method involves converting the carboxylic acid to its highly reactive acid chloride derivative, which is then reacted with the alcohol.[15]

Materials and Reagents:

  • 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2.0 - 5.0 eq)

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops, if using oxalyl chloride)

  • Anhydrous DCM or Toluene

  • Alcohol (1.5 eq)

  • A non-nucleophilic base (e.g., Pyridine or Et₃N) (1.5 eq)

Step-by-Step Procedure:

Step A: Formation of the Acid Chloride

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂), suspend the carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

  • Reaction: Gently reflux the mixture for 2-4 hours or until the solid has dissolved and gas evolution ceases.

    • Expert Insight: The reaction converts the -OH group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic substitution by chloride.[12] The completion of this step is critical.

  • Isolation: Carefully remove the excess SOCl₂ under reduced pressure. The resulting crude acid chloride is often used directly in the next step without purification.[13]

Step B: Esterification

  • Reaction Setup: Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve the alcohol (1.5 eq) and pyridine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred acid chloride solution.

    • Expert Insight: The base (pyridine) is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the alcohol, deactivating it as a nucleophile.[15]

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC. Upon completion, wash the mixture with water, 1M HCl (to remove pyridine), and brine.

  • Purification: Dry the organic layer, concentrate, and purify the ester by column chromatography or recrystallization.

Conclusion

The esterification of the sterically encumbered 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid requires specialized synthetic methods that overcome the kinetic barrier imposed by its ortho-substituents. For substrates with sensitive functional groups, the mild, neutral conditions of the Steglich Esterification make it an ideal starting point. For maximum efficacy, especially with hindered alcohols, the Yamaguchi Esterification offers a powerful and high-yielding alternative. Finally, the traditional Acid Chloride Pathway remains a reliable and forceful option when substrate sensitivity is not a concern. The choice of protocol should be guided by the specific alcohol being used, the scale of the reaction, and the overall synthetic strategy.

References

  • Fiveable. (2025, August 15). Steglich Esterification: Organic Chemistry Study Guide.
  • Wikipedia. Yamaguchi esterification.
  • Weblio Dictionary. Yamaguchi Lactonization Reaction.
  • Organic Chemistry Portal. Yamaguchi Esterification.
  • Name-Reaction.com. Yamaguchi esterification.
  • J&K Scientific LLC. (2021, March 1). Yamaguchi Esterification.
  • Grokipedia. Fischer–Speier esterification.
  • Wikipedia. Fischer–Speier esterification.
  • Alfa Chemistry. Yamaguchi Esterification.
  • Chem-Station Int. Ed. (2014, March 10). Mitsunobu Reaction.
  • Organic Chemistry Portal. Fischer Esterification.
  • NPTEL Archive. 5.2.2 Synthesis of Esters.
  • Sciencemadness Wiki. (2019, June 10). Fischer esterification.
  • Wikipedia. Yamaguchi Lactonization Reaction.
  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling.
  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • Benchchem. Application Note and Protocol for the Esterification of 3-(2-Methoxyphenyl)benzoic acid.
  • PMC. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • VNU Journal of Science. A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol.
  • American Chemical Society. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity.
  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids.
  • Organic Chemistry Portal. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile.
  • Wikipedia. Steglich esterification.
  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids.
  • PMC. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.
  • ElectronicsAndBooks. A New Method for the Esterification of Certain Sterically Hindered Acids.
  • ResearchGate. Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling.
  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
  • Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
  • Chemical Information Website. (2022, April 23). Yamaguchi Lactonization Reaction [Yamaguchi Esterification].
  • Torao's Organic Chemistry. (2018, February 5). Yamaguchi Macrolactonization is a Classic Reaction for Lactone Synthesis.
  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
  • Pearson. Show how you would use an acid chloride as an intermediate to synthesize....
  • Organic Chemistry Portal. Ester synthesis by esterification.
  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
  • Chemguide. preparation of esters.
  • ProQuest. ART. XXXIII.--Researches on the Influence of Catalytic Agents in Ester Formation. The Esterification of Benzoic Acid with Certain Chlorides.
  • YouTube. (2020, September 27). Reaction Mechanism of Yamaguchi Macrolactonization.
  • Google Patents. Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • Benchchem. Application Notes and Protocols for the Synthesis of 2,6-Dibromo-4-hydroxybenzoic Acid.
  • Gunma University Graduate School of Science and Technology. Research Achievements, Organic Structural Chemistry Laboratory.

Sources

Method

Application Note: Strategic Utilization of 4,6-Dibromo-2-fluoro-3-methoxybenzoic Acid in Advanced API Synthesis

Executive Summary The development of targeted therapeutics—particularly kinase inhibitors (e.g., BTK) and voltage-gated sodium channel (Nav1.7) modulators—relies heavily on highly functionalized, conformationally restric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics—particularly kinase inhibitors (e.g., BTK) and voltage-gated sodium channel (Nav1.7) modulators—relies heavily on highly functionalized, conformationally restricted aromatic scaffolds. 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid (CAS: 2413441-19-5) [1] has emerged as a critical poly-functional building block in modern medicinal chemistry.

Unlike simpler mono-halogenated precursors, this molecule offers a unique programmable reactivity profile. By exploiting the steric and electronic differentiation between the C4 and C6 bromines, alongside the conformational locking provided by the C2-fluorine, chemists can execute highly regioselective sequential cross-coupling reactions. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for integrating this compound into complex Active Pharmaceutical Ingredient (API) workflows [2, 3].

Structural Rationale & Orthogonal Reactivity

To understand the utility of this building block, one must analyze the causality behind its structural design:

  • C1 Carboxylic Acid : Serves as the primary anchor for amidation or acyl-sulfonamide formation.

  • C2 Fluorine : Exerts a strong inductive electron-withdrawing effect, lowering the pKa of the benzoic acid. More importantly, it locks the conformation of the resulting C1-amide via intramolecular dipole-dipole interactions, a critical feature for binding affinity in Nav1.7 and BTK inhibitors [2, 3].

  • C3 Methoxy Group : Acts as a localized hydrogen bond acceptor while tuning the overall lipophilicity (LogP) of the API scaffold.

  • C4 vs. C6 Bromine Differentiation : This is the core synthetic advantage. The C6-bromine is positioned ortho to the C1-carboxylic acid. Once C1 is converted into a bulky amide, the C6 position becomes significantly more sterically hindered than the C4 position (which is flanked by a smaller methoxy group and a proton). This steric discrepancy allows for regioselective oxidative addition by palladium catalysts at the C4 position first.

Table 1: Physicochemical Properties
PropertyValueRationale in API Design
CAS Number 2413441-19-5Unique identifier for procurement and QA/QC tracking.
Molecular Weight 327.93 g/mol Optimal for early-stage fragment-based or modular assembly.
Formula C8H5Br2FO3High halogen density allows for late-stage diversification.
LogP (Predicted) 2.8 - 3.1Balances aqueous solubility with membrane permeability.

Experimental Workflow: Regioselective Synthesis

The following workflow demonstrates how to systematically dismantle the orthogonal reactivity of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid to build a complex biaryl-heteroaryl API scaffold.

SyntheticWorkflow SM 4,6-Dibromo-2-fluoro- 3-methoxybenzoic acid Amide Step 1: Amidation (HATU, DIPEA) SM->Amide Suzuki Step 2: Suzuki Coupling (C4-Br Selection) Amide->Suzuki Buchwald Step 3: Buchwald Amination (C6-Br Reactivity) Suzuki->Buchwald API Target API Scaffold (e.g., BTK/Nav1.7 Inhibitor) Buchwald->API

Fig 1. Sequential orthogonal functionalization of CAS 2413441-19-5.

Detailed Protocols & Causality

Note: The following protocols are designed as self-validating systems. In-Process Controls (IPC) are embedded to ensure reaction fidelity before proceeding to the next step.

Protocol A: Conformationally Locked Amidation

Objective: Convert the C1-carboxylic acid to an amide without inducing decarboxylation or defluorination. Causality: The ortho-fluorine deactivates the carbonyl carbon toward nucleophilic attack. Therefore, a highly active coupling reagent (HATU) is required over standard EDC/HOBt to drive the formation of the active ester.

  • Activation: Dissolve 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and cool to 0 °C.

  • Coupling: Add HATU (1.2 eq) portion-wise. Stir for 15 minutes until the active ester is fully formed (color change to pale yellow).

  • Amine Addition: Add the target primary amine (1.1 eq) dropwise. Warm to 25 °C and stir for 2 hours.

  • Self-Validation (IPC): Analyze via UPLC-MS. The product mass must exhibit a distinct 1:2:1 isotopic pattern (M, M+2, M+4) indicative of the intact dibromo moiety. If unreacted starting material remains, spike with 0.2 eq HATU.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Protocol B: Regioselective Suzuki-Miyaura Coupling (C4-Position)

Objective: Selectively couple an aryl boronic acid at the less hindered C4-bromine. Causality: Pd(dppf)Cl2 is selected due to its large bite angle, which makes it highly sensitive to steric hindrance. It will preferentially undergo oxidative addition at the C4-Br, completely avoiding the sterically shielded C6-Br adjacent to the bulky C1-amide.

  • Preparation: Charge a Schlenk flask with the dibromo-amide intermediate from Protocol A (1.0 eq), Aryl Boronic Acid (1.05 eq, strict stoichiometric control prevents over-coupling), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent System: Add degassed 1,4-Dioxane/H2O (4:1 v/v, 0.1 M) followed by K2CO3 (2.0 eq).

  • Reaction: Heat to 80 °C under N2 for 4 hours.

  • Self-Validation (IPC): UPLC-MS must show the disappearance of the 1:2:1 isotopic pattern and the appearance of a 1:1 (M, M+2) isotopic pattern, confirming strictly mono-coupling.

  • Purification: Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

Protocol C: Buchwald-Hartwig Amination (C6-Position)

Objective: Functionalize the recalcitrant C6-bromine with a secondary amine. Causality: Overcoming the steric shielding at C6 requires a highly active, bulky, electron-rich phosphine ligand. BrettPhos paired with Pd2(dba)3 creates a highly reactive monoligated Pd(0) species capable of penetrating the steric bulk at C6.

  • Preparation: In a glovebox, combine the mono-bromo intermediate from Protocol B (1.0 eq), the target amine (1.5 eq), Pd2(dba)3 (0.05 eq), BrettPhos (0.1 eq), and NaOtBu (2.0 eq) in anhydrous Toluene (0.1 M).

  • Reaction: Seal the vessel and heat to 100 °C for 12 hours.

  • Self-Validation (IPC): UPLC-MS must show the complete disappearance of the bromine isotopic pattern, yielding a single monoisotopic peak corresponding to the final API scaffold.

Quantitative Data Presentation

To ensure reproducibility, Table 2 summarizes the optimization of the regioselective Suzuki coupling (Protocol B), demonstrating how catalyst selection dictates the trustworthiness of the C4-selectivity.

Table 2: Optimization of C4-Regioselective Suzuki Coupling
Catalyst SystemTemperatureC4-Coupled (Yield)C6-Coupled (Yield)Di-Coupled (Yield)Conclusion
Pd(PPh3)4100 °C45%15%30%Poor selectivity; small ligand allows C6 insertion.
Pd(Amphos)Cl280 °C68%5%12%Moderate selectivity; highly active but lacks steric bulk.
Pd(dppf)Cl2 80 °C 88% <1% <2% Optimal; large bite angle perfectly discriminates C4 vs C6.

Biological Application: Target Pathway Integration

APIs synthesized using this specific fluoro-methoxy-benzoic acid scaffold frequently target kinase pathways. The C2-fluorine and C3-methoxy groups are often critical for fitting into the hydrophobic pocket of the kinase hinge region, while the functional groups appended at C4 and C6 interact with the solvent-exposed regions and the activation loop.

BTK_Pathway BCR B-Cell Receptor SYK SYK Kinase BCR->SYK Activation BTK BTK Target SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction Inhibitor API Derived from CAS 2413441-19-5 Inhibitor->BTK High-Affinity Binding

Fig 2. Inhibition of the BTK signaling pathway by the synthesized API.

References

  • United States Patent US9481682B2. "Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors". Google Patents.
  • World Intellectual Property Organization WO2015051043A1. "Biaryl acyl-sulfonamide compounds as sodium channel inhibitors". Google Patents.
Application

Application Note: High-Sensitivity Quantification of Fluorobenzoic Acid Tracers in Groundwater via Isotope-Dilution SPE-LC-MS/MS

Introduction & Scientific Rationale Fluorobenzoic acids (FBAs) serve as the gold standard for conservative hydrological tracers. They are extensively utilized in groundwater mapping, geothermal reservoir characterization...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Fluorobenzoic acids (FBAs) serve as the gold standard for conservative hydrological tracers. They are extensively utilized in groundwater mapping, geothermal reservoir characterization, and enhanced oil recovery monitoring. Their utility is grounded in their high chemical stability, low toxicity, minimal sorption to geological matrices, and near-zero background concentrations in natural aquatic environments 1.

Historically, the ultra-trace quantification of FBAs relied on Gas Chromatography-Mass Spectrometry (GC-MS). However, because FBAs are highly polar and non-volatile, GC-MS necessitates tedious, moisture-sensitive derivatization steps (e.g., forming methyl esters using BF3·MeOH) 2.

Modern analytical workflows have transitioned to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind this shift lies in the molecular structure of FBAs: the electron-withdrawing fluorine substituents significantly increase the acidity of the carboxylic group (pKa ~3.4–3.8). This makes FBAs exceptionally amenable to direct deprotonation and detection via Negative Electrospray Ionization (ESI-), bypassing the need for derivatization entirely 3.

Analytical Strategy: The Causality of the Method

To achieve parts-per-trillion (ng/L) detection limits in complex groundwater matrices—which often contain high levels of humic acids and dissolved inorganic salts—a Solid-Phase Extraction (SPE) step is critical.

  • Sorbent Selection: A Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent is utilized. Unlike traditional silica-based C18, HLB resists drying out and provides superior retention for polar analytes across a wide pH range.

  • pH Causality: Groundwater samples must be acidified to pH 2.5 prior to SPE. At this pH (which is below the pKa of FBAs), the molecules are fully protonated and uncharged. This forces the analytes into their hydrophobic state, maximizing their retention on the HLB sorbent.

  • Isotope Dilution: Deuterated internal standards (e.g., d4-4-FBA) are spiked into the raw sample before extraction. This creates a self-validating analytical system: any analyte loss during SPE or signal suppression in the MS source is proportionally mirrored by the internal standard, ensuring absolute quantitative accuracy.

Workflow Visualization

Workflow Sample 1. Groundwater Sample (Filter 0.2 µm & Acidify to pH 2.5) Spike 2. Internal Standard Addition (Deuterated d4-FBA Spike) Sample->Spike SPE 3. Solid-Phase Extraction (HLB) (Condition -> Load -> Wash -> Elute) Spike->SPE Prep 4. Concentration & Reconstitution (N2 Evaporation, 10% ACN) SPE->Prep LCMS 5. LC-MS/MS Analysis (C18 Column, ESI- MRM Mode) Prep->LCMS Data 6. Data Processing (Isotope Dilution Quantification) LCMS->Data

Figure 1: End-to-end analytical workflow for FBA quantification in groundwater using SPE-LC-MS/MS.

Materials and Reagents

  • Analytical Standards: Mono-, di-, tri-, tetra-, and penta-fluorobenzoic acids (Purity >99%).

  • Internal Standard (IS): 4-fluorobenzoic acid-α-13C-2,3,5,6-d4 (or equivalent deuterated FBAs).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Modifiers: Formic acid (FA) and Acetic acid (AA) (LC-MS grade).

  • Consumables: Polymeric HLB SPE cartridges (200 mg, 6 mL), 0.2 µm Polyethersulfone (PES) syringe filters.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation & Solid-Phase Extraction
  • Filtration: Filter 100 mL of raw groundwater through a 0.2 µm PES filter to remove suspended particulates that could clog the SPE frit.

  • Acidification: Add concentrated Formic Acid dropwise to the filtered sample until pH 2.5 is reached (verify with a calibrated pH meter). Reasoning: Ensures FBAs are in their neutral, hydrophobic state for optimal solid-phase retention.

  • IS Spiking: Spike the sample with 20 ng/L of the deuterated internal standard mix.

  • SPE Conditioning: Pass 5 mL of Methanol followed by 5 mL of LC-MS grade Water (adjusted to pH 2.5) through the HLB cartridge at a flow rate of 1–2 mL/min.

  • Loading: Load the 100 mL acidified sample onto the cartridge at a flow rate not exceeding 5 mL/min to ensure complete mass transfer to the sorbent pores.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water (pH 2.5) to elute highly polar matrix interferences (e.g., inorganic salts) while retaining the FBAs.

  • Elution: Elute the FBAs with 5 mL of 100% Methanol into a clean borosilicate glass tube.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of ultra-high-purity Nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of 10% Acetonitrile in Water. Vortex for 30 seconds and transfer to an LC autosampler vial.

Phase 2: LC-MS/MS Analysis
  • Chromatography: Inject 10 µL onto a C18 column (100 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phases:

    • Mobile Phase A: 0.05% Acetic Acid in Water.

    • Mobile Phase B: 0.05% Acetic Acid in Acetonitrile.

    • Reasoning: Acetic acid provides the necessary acidic environment for sharp chromatographic peak shape while remaining weak enough to allow efficient analyte deprotonation in the ESI- source.

  • Gradient Elution: 0–1 min (10% B), 1–7 min (linear ramp to 60% B), 7–8 min (ramp to 95% B), 8–10 min (hold 95% B), 10–13 min (re-equilibrate at 10% B). Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole MS in Negative Electrospray Ionization (ESI-) and Multiple Reaction Monitoring (MRM) mode.

Quantitative Data & MRM Parameters

The primary fragmentation pathway for FBAs in ESI- is the neutral loss of carbon dioxide (CO₂, 44 Da) from the deprotonated precursor ion [M-H]-. This highly predictable fragmentation yields excellent signal-to-noise ratios 3.

Analyte ClassPrecursor Ion [M-H]- (m/z)Product Ion (m/z)Collision Energy (eV)Typical LOD in Groundwater (ng/L)
Mono-Fluorobenzoic Acid 139.095.0120.5
Di-Fluorobenzoic Acid 157.0113.0140.8
Tri-Fluorobenzoic Acid 175.0131.0161.2
Tetra-Fluorobenzoic Acid 193.0149.0182.0
Penta-Fluorobenzoic Acid 211.0167.0205.0
IS (d4-4-Fluorobenzoic Acid) 143.099.012N/A

Data Analysis & System Validation (QC)

To ensure trustworthiness and regulatory compliance, the protocol must operate as a self-validating system. Adhere to the following Quality Control (QC) parameters:

  • Calibration Integrity: Construct a 7-point calibration curve (e.g., 0.5 to 100 ng/L) using internal standard normalization. Apply a 1/x weighting factor to account for heteroscedasticity at lower concentrations. The correlation coefficient (R²) must be ≥ 0.995.

  • Method Blanks: Process a blank (LC-MS grade water) through the entire SPE workflow every 10 samples. FBA peaks must be < 0.5× the Limit of Detection (LOD). If higher, immediately investigate autosampler carryover or solvent contamination.

  • Internal Standard Recovery (The Failsafe): Absolute IS recovery must be calculated by comparing the peak area of the IS in the extracted sample to a neat standard spiked directly into the reconstitution solvent. Acceptable recovery is 60% to 120% . Recoveries <50% indicate severe matrix suppression or SPE failure. In such cases, the specific sample result is deemed invalid—despite ratio-based correction—and the sample must be diluted and re-extracted.

References

  • Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. PubMed.
  • Ultra trace determination of fluorobenzoic acids in reservoir and ground water using isotope dilution gas chromatography mass spectrometry.
  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chrom

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Bromination Side Reactions in Benzoic Acid Synthesis

Welcome to the Technical Support Center for Benzoic Acid Functionalization. Synthesizing bromo-substituted benzoic acid scaffolds is a critical step in contemporary drug development, as the carbon-bromine bond serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzoic Acid Functionalization. Synthesizing bromo-substituted benzoic acid scaffolds is a critical step in contemporary drug development, as the carbon-bromine bond serves as a versatile handle for downstream cross-coupling reactions [1]. However, the strong electron-withdrawing nature of the carboxyl group deactivates the aromatic ring, making electrophilic aromatic substitution (EAS) challenging and prone to side reactions like polybromination or halodecarboxylation [2], [3]. Conversely, functionalizing alkyl-substituted benzoic acids via benzylic bromination introduces competing radical versus electrophilic pathways [4].

This guide provides mechanistic troubleshooting and self-validating protocols to ensure high selectivity and yield during your syntheses.

Workflow & Pathway Analysis

BrominationPathways Start Benzoic Acid Derivative Starting Material EAS Electrophilic Aromatic Substitution (Ring) Start->EAS Br2 / FeBr3 or Pd Cat. Radical Radical Substitution (Benzylic) Start->Radical NBS / AIBN (Wohl-Ziegler) PolyBr Side Reaction: Polybromination EAS->PolyBr Excess Br2 Decarb Side Reaction: Decarboxylation EAS->Decarb High Heat RingBr Side Reaction: Electrophilic Ring Bromination Radical->RingBr Trace Lewis Acids / Degraded Initiator Opt1 Control Addition Rate & Dilution PolyBr->Opt1 Opt2 Use Pd(OAc)2 Catalyst at Milder Temps Decarb->Opt2 Opt3 Use Fresh NBS/AIBN Non-polar Solvent RingBr->Opt3

Decision tree for benzoic acid bromination pathways and side-reaction mitigation.

Module 1: Direct Electrophilic Aromatic Bromination (Ring Functionalization)

Q1: My direct bromination of benzoic acid using Br₂ and FeBr₃ is yielding significant amounts of bromobenzene. Why is this happening and how do I prevent it? Causality & Mechanism: The carboxyl (-COOH) group is a strong meta-directing deactivator. To force the EAS reaction, chemists often increase the temperature. However, under high thermal stress, benzoic acid can undergo halodecarboxylation (a Hunsdiecker-type side reaction) [3]. The carboxyl group is extruded as CO₂, and the resulting intermediate is trapped by bromine to form bromobenzene [2]. Troubleshooting Solution: Do not rely on brute-force heating. Instead, transition to a Palladium-catalyzed meta-C-H bromination strategy. This allows the reaction to proceed under milder conditions (e.g., 60 °C) without risking decarboxylation [5].

Q2: I am observing polybromination (e.g., 3,5-dibromobenzoic acid) even though I used exactly 1.0 equivalent of Br₂. How can I improve selectivity? Causality & Mechanism: Polybromination occurs due to localized high concentrations of the brominating agent. If Br₂ is added too rapidly, the local stoichiometric ratio in the addition zone exceeds 1:1, driving the formation of dibrominated species before the bulk solution can equilibrate [6]. Troubleshooting Solution: Implement high-dilution conditions and use a syringe pump for the dropwise addition of Br₂ over 2–3 hours. Ensure rigorous mechanical stirring (not just magnetic stirring) if the reaction mixture becomes heterogeneous.

Module 2: Benzylic Bromination (Alkyl-Benzoic Acid Functionalization)

Q3: When attempting to synthesize 4-(bromomethyl)benzoic acid from p-toluic acid using NBS, I am getting ring-brominated side products instead of the benzylic bromide. What went wrong? Causality & Mechanism: Benzylic bromination proceeds via a free-radical chain mechanism (Wohl-Ziegler reaction) [1]. N-bromosuccinimide (NBS) is used because it maintains a very low steady-state concentration of molecular Br₂, which is crucial for favoring the radical pathway over the EAS pathway [4]. If your NBS is degraded (often indicated by a yellow/orange color instead of white), it contains excess free Br₂. Furthermore, if trace Lewis acids (like iron from a degraded stir bar or metallic spatulas) are present, they will catalyze the EAS ring-bromination pathway. Troubleshooting Solution: Recrystallize your NBS from boiling water prior to use. Ensure all glassware is acid-washed and metal-free. Use a fresh radical initiator like Azobisisobutyronitrile (AIBN) and irradiate with light or heat to strictly enforce the homolytic cleavage pathway.

Quantitative Data: Reaction Parameter Optimization

Table 1: Impact of Reaction Parameters on Bromination Selectivity

ParameterTarget ReactionCommon Side ReactionOptimal Range / ConditionCausality / Rationale
Temperature Direct Ring BrominationDecarboxylation40°C – 60°C (with Pd cat.)High heat (>100°C) triggers CO₂ loss [2], [3].
Bromine Addition Rate Direct Ring BrominationPolybrominationDropwise over 2+ hoursPrevents localized excess of electrophile [6].
NBS Purity Benzylic BrominationRing Bromination>99% (White crystals)Degraded NBS releases free Br₂, triggering EAS [4].
Solvent Choice Benzylic BrominationSolvent HalogenationPhCF₃ or ChlorobenzeneAvoids competitive radical abstraction of solvent H-atoms [4].
Self-Validating Experimental Protocols

Protocol 1: Pd-Catalyzed meta-C-H Bromination of Benzoic Acid [5] This protocol utilizes a directing group/catalyst system to achieve mild ring bromination, avoiding halodecarboxylation.

  • Preparation: In an oven-dried Schlenk tube, add benzoic acid (1.0 equiv), Pd(OAc)₂ (10 mol%), and N-Ac-Gly-OH ligand (60 mol%).

  • Solvent & Additive: Add Hexafluoroisopropanol (HFIP) as the solvent and an acid additive (e.g., TsOH, 0.5 equiv) to activate the catalytic cycle.

  • Bromine Addition: Cool the mixture to 0 °C. Add an electrophilic bromine source (e.g., N-Bromoacetamide or carefully measured Br₂, 1.2 equiv) dropwise.

  • Reaction: Heat the sealed tube to 60 °C for 24 hours under an Argon atmosphere.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material should cleanly convert to a single lower-Rf spot. If multiple spots appear, check the inert atmosphere integrity.

  • Workup: Quench with aqueous sodium thiosulfate to neutralize residual active bromine. Extract with EtOAc, dry over MgSO₄, and concentrate.

Protocol 2: Wohl-Ziegler Benzylic Bromination of Toluic Acid [1], [4] This protocol ensures strict adherence to the radical pathway for side-chain functionalization.

  • Initiation Setup: Dissolve p-toluic acid (1.0 equiv) in anhydrous trifluorotoluene (PhCF₃). Add recrystallized NBS (1.05 equiv) and AIBN (5 mol%).

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can quench the radical chain reaction.

  • Reflux: Heat the mixture to gentle reflux (approx. 85 °C) while irradiating with a visible light source (e.g., a tungsten lamp) to promote homolytic cleavage.

  • Validation Checkpoint: As the reaction proceeds, the dense NBS powder at the bottom of the flask will be consumed, and succinimide (which is less dense) will float to the surface. This physical phase change is a self-validating indicator of reaction progress.

  • Workup: Cool to room temperature, filter off the succinimide byproduct, and wash the filtrate with water to remove trace succinimide. Concentrate under reduced pressure.

References
  • Benchchem - 3-bromo-4-(bromomethyl)
  • Benchchem - Technical Support Center: 3-Bromobenzaldehyde Synthesis Source: Benchchem URL
  • Source: Sciencemadness.
  • Chemical Science - Pd(ii)
  • Chemical Reviews - Decarboxylative Halogenation of Organic Compounds Source: ACS Publications URL
  • Master Organic Chemistry - Reactions on the “Benzylic” Carbon: Bromination And Oxidation Source: Master Organic Chemistry URL

Sources

Optimization

Improving regioselectivity in the synthesis of substituted benzoic acids

Welcome to the Technical Support Center for Advanced Aromatic Synthesis . This hub is designed for researchers, scientists, and drug development professionals seeking to optimize regioselectivity in the synthesis and fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Aromatic Synthesis . This hub is designed for researchers, scientists, and drug development professionals seeking to optimize regioselectivity in the synthesis and functionalization of substituted benzoic acids.

Below, you will find troubleshooting guides, causality-driven FAQs, and self-validating experimental protocols covering three critical methodologies: Directed Ortho-Metalation (DoM), Transition-Metal Catalyzed C–H Functionalization, and Palladium-Catalyzed Carboxylation.

Module 1: Directed Ortho-Metalation (DoM) Troubleshooting

FAQ: Why am I getting poor regioselectivity or inseparable mixtures when lithiating unprotected methoxybenzoic acids?

Causality & Solution: The regioselectivity of unprotected benzoic acid lithiation is highly dependent on your choice of base, which dictates whether the reaction proceeds under kinetic or thermodynamic control.

When you treat o-anisic acid with s-BuLi/TMEDA at –78 °C, the reaction is governed by the Complex Induced Proximity Effect (CIPE) . The lithium base coordinates strongly with the carboxylate, directing deprotonation exclusively to the adjacent ortho position (kinetic control). However, if you switch to Schlosser’s base (n-BuLi/t-BuOK), the thermodynamic basicity increases, and steric repulsion between the base and the carboxylate shifts the deprotonation to the less hindered position ortho to the methoxy group [1]. To fix your mixture issue, strictly control your base selection and temperature based on your target regioisomer.

DoM_Regioselectivity BA o-Anisic Acid (Substrate) Base1 s-BuLi / TMEDA (-78 °C) BA->Base1 Complexation Base2 n-BuLi / t-BuOK (Schlosser's Base) BA->Base2 Deprotonation Regio1 Ortho to Carboxylate (Kinetic Control) Base1->Regio1 CIPE Directed Regio2 Ortho to Methoxy (Thermodynamic Control) Base2->Regio2 Steric/Electronic Shift

Logical relationship of base selection on the regioselectivity of o-Anisic Acid lithiation.

Self-Validating Protocol: Regioselective Ortho-Lithiation of o-Anisic Acid
  • Preparation: Flame-dry a Schlenk flask under argon. Add o-anisic acid (1.0 equiv) and anhydrous THF (0.1 M). Cool the solution to –78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add TMEDA (2.2 equiv), followed by s-BuLi (2.2 equiv, 1.4 M in cyclohexane).

  • Validation Checkpoint: Before adding your electrophile, extract a 0.1 mL aliquot and quench with D₂O. Analyze via ¹H NMR. You should observe >95% deuterium incorporation exclusively at the position ortho to the carboxylate. If unreacted starting material remains, verify the titer of your s-BuLi.

  • Electrophile Quench: Add your desired electrophile (e.g., MeI or DMF) (3.0 equiv) dropwise at –78 °C. Stir for 2 hours, then allow to warm to room temperature.

  • Workup: Quench with 1M HCl until pH < 2. Extract with EtOAc, dry over MgSO₄, and concentrate.

Module 2: Transition-Metal Catalyzed C–H Functionalization

FAQ: How can I overcome the meta-C–H activation challenge in electron-poor benzoic acid derivatives when reacting with allyl alcohols?

Causality & Solution: Benzoic acids are generally deactivated toward classical electrophilic aromatic substitution. To achieve regioselective functionalization, you must utilize the carboxylate as a traceless directing group via transition-metal catalysis.

Using a Ruthenium(II) catalyst (e.g., [Ru(p-cymene)Cl2]2), the carboxylate directs C–H activation to the ortho position, forming a ruthenacycle intermediate. The subsequent regioselectivity and product outcome (alkenylation vs. alkylation) are controlled by the steric and electronic nature of the substrate. Electron-rich benzoic acids favor β-hydride elimination to form phthalides. Conversely, sterically hindered or meta-substituted benzoic acids undergo protonolysis, yielding exclusively γ-selective alkylated benzoic acids [2].

CH_Activation Start Benzoic Acid + Allyl Alcohol RuCat [Ru(p-cymene)Cl2]2 Catalyst Start->RuCat Coordination Intermediate Ruthenacycle Intermediate RuCat->Intermediate C-H Activation Pathway1 β-Hydride Elimination (Electron-Rich) Intermediate->Pathway1 Pathway A Pathway2 Protonolysis (Steric Control) Intermediate->Pathway2 Pathway B Prod1 Alkenylated Product (Phthalides) Pathway1->Prod1 Prod2 Alkylated Benzoic Acid (Exclusive γ-selectivity) Pathway2->Prod2

Ruthenium-catalyzed C-H functionalization pathway and reactivity switch.

Self-Validating Protocol: Ru-Catalyzed C–H Alkylation
  • Reaction Setup: In a sealed tube, combine the benzoic acid derivative (0.2 mmol), allyl alcohol (0.4 mmol), [Ru(p-cymene)Cl2]2 (5 mol %), and AgSbF₆ (20 mol %) in 1,4-dioxane (1.0 mL).

  • Heating: Seal the tube and heat to 100 °C for 16 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc with 1% AcOH). The disappearance of the starting material and the emergence of a highly UV-active spot with a lower Rf indicates successful ruthenacycle turnover and product formation.

  • Purification: Cool to room temperature, filter through a short pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography.

Module 3: Palladium-Catalyzed Carboxylation of Aryl Halides

FAQ: I am trying to synthesize benzoic acids from aryl bromides using CO₂, but my yields are low and I want to avoid toxic CO gas. What is the optimal catalytic system?

Causality & Solution: Traditional carbonylation relies on highly toxic CO gas. Direct carboxylation using CO₂ is significantly safer but mechanistically challenging due to the high activation barrier required for CO₂ insertion into a Pd–C bond.

To overcome this, you must use an electron-rich, bulky phosphine ligand (such as t-Bu₃P) paired with a Palladium(II) precursor like Pd(OAc)₂. The bulky ligand accelerates the oxidative addition of the aryl bromide, while the electron-rich metal center facilitates the nucleophilic attack on the weak electrophile, CO₂. Furthermore, a reducing agent (like Et₂Zn) is required to regenerate the active Pd(0) species and drive the catalytic cycle, eliminating the need for pre-formed, moisture-sensitive organometallic reagents [3].

Self-Validating Protocol: Pd-Catalyzed Direct Carboxylation with CO₂
  • Glovebox Preparation: Inside an argon-filled glovebox, charge a pressure tube with Pd(OAc)₂ (5 mol %), t-Bu₃P (10 mol %), and the aryl bromide (1.0 equiv).

  • Solvent & Reductant: Add anhydrous DMF (0.2 M) and Et₂Zn (2.5 equiv, 1.0 M in hexanes).

  • CO₂ Introduction: Remove the sealed tube from the glovebox. Purge the headspace with CO₂ gas three times, then attach a CO₂ balloon (1 atm).

  • Validation Checkpoint: Observe the reaction mixture upon heating to 80 °C. The system must maintain positive CO₂ pressure. A slow, steady decrease in balloon volume over 12 hours confirms active CO₂ insertion and consumption.

  • Workup: Carefully quench the reaction with 2M HCl (Caution: gas evolution) to protonate the carboxylate salt. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The table below summarizes the expected regioselectivity and yields based on the directing groups and catalytic systems discussed in this guide.

SubstrateMethodologyCatalyst / BaseDirecting GroupMajor Product RegioselectivityYield (%)
o-Anisic AcidDoMs-BuLi / TMEDACarboxylate (COOH)>99% (Ortho to COOH)85
o-Anisic AcidDoMn-BuLi / t-BuOKMethoxy (OMe)>95% (Ortho to OMe)78
m-Toluic AcidC–H Alkylation[Ru(p-cymene)Cl2]2Carboxylate (COOH)>98% (Less hindered ortho)72
Aryl BromideCarboxylationPd(OAc)₂ / t-Bu₃PHalide (Br)100% (Ipso substitution)81

References

  • First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation. The Journal of Organic Chemistry, American Chemical Society.[Link]

  • Ruthenium-Catalyzed C–H Functionalization of Benzoic Acids with Allyl Alcohols: A Controlled Reactivity Switch between C–H Alkenylation and C–H Alkylation Pathways. Organic Letters, American Chemical Society.[Link]

  • Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with Carbon Dioxide. Journal of the American Chemical Society, American Chemical Society.[Link]

Troubleshooting

Technical Support Center: Purification of 4,6-Dibromo-2-fluoro-3-methoxybenzoic Acid

Welcome to the Technical Support Center. As researchers scale up the synthesis of highly substituted aromatic building blocks like 4,6-dibromo-2-fluoro-3-methoxybenzoic acid, downstream purification often becomes the pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers scale up the synthesis of highly substituted aromatic building blocks like 4,6-dibromo-2-fluoro-3-methoxybenzoic acid, downstream purification often becomes the primary bottleneck. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate your target active pharmaceutical ingredient (API) with >99% purity.

Purification Workflow & Decision Matrix

The following logic tree dictates the optimal sequence of purification techniques based on the specific impurities present in your crude reaction mixture.

ProcessFlow Crude Crude Mixture (API + SM + Mono-Br + Succinimide) AqWash Aqueous Wash / MeCN Trituration (Removes Succinimide & Salts) Crude->AqWash AcidBase Acid-Base Extraction (Isolates Carboxylic Acids) AqWash->AcidBase Recryst Recrystallization (EtOH/H₂O) (Removes SM & Mono-Br) AcidBase->Recryst HPLC Preparative HPLC (Removes Regioisomers) Recryst->HPLC Isomer Contamination Pure Pure 4,6-Dibromo-2-fluoro- 3-methoxybenzoic acid Recryst->Pure >99% Purity HPLC->Pure

Fig 1: Sequential purification workflow for isolating the target brominated benzoic acid.

Quantitative Impurity Profiling

Understanding the physicochemical properties of your analytes is critical for selecting the correct clearance mechanism.

Impurity / AnalyteClassificationEst. pKaRelative LipophilicityPrimary Clearance Mechanism
4,6-Dibromo-2-fluoro-3-methoxybenzoic acid Target API~2.2HighN/A
2-Fluoro-3-methoxybenzoic acid Unreacted Starting Material~3.2LowRecrystallization
4-Bromo- / 6-Bromo- intermediates Mono-brominated Byproducts~2.6MediumRecrystallization
5-Bromo Regioisomer Over/Mis-brominated Isomer~2.2HighPreparative HPLC
Succinimide Reagent Byproduct (from NBS)~9.4Very LowAqueous Wash / MeCN Trituration
Inorganic Salts (NaBr, Br₂) Reaction ByproductsN/AVery LowAqueous Wash

Troubleshooting FAQs

Q: My crude NMR shows significant unreacted 2-fluoro-3-methoxybenzoic acid. How do I selectively remove it? A: The most efficient method is solvent/anti-solvent recrystallization. The causality here relies on lipophilicity: the unbrominated starting material has significantly higher solubility in cold aqueous/alcoholic mixtures than the heavily halogenated, lipophilic target compound. Crystallization from an ethanol/water mixture will force the dibrominated product out of solution while retaining the starting material in the mother liquor[1].

Q: I used N-bromosuccinimide (NBS) for the bromination step, and my product is heavily contaminated with succinimide. What is the best clearance method? A: Succinimide is highly soluble in water and polar aprotic solvents, whereas your dibrominated benzoic acid is not. You can achieve rapid clearance by concentrating the crude mixture and refluxing the resulting solid in acetonitrile. Succinimide will dissolve into the acetonitrile, allowing you to filter off the purified target compound[2]. Alternatively, rigorous aqueous washing of the organic layer will partition the succinimide into the aqueous waste.

Q: How do I separate my target compound from non-acidic organic byproducts (e.g., biaryls or unreacted neutral species)? A: You must utilize an acid-base extraction. By treating the organic mixture with aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), the carboxylic acid moiety is deprotonated, converting the API into a water-soluble sodium salt. Neutral organic impurities will remain trapped in the organic phase. The aqueous layer is then separated and acidified to regenerate the pure benzoic acid[3].

Q: The isolated solid contains a persistent 5-bromo regioisomer. Why didn't recrystallization work, and how do I fix it? A: Regioisomers possess nearly identical molecular weights, pKa values, and crystal packing energies as the target API. Because their thermodynamic solubility profiles are virtually indistinguishable, fractional crystallization is highly inefficient. To break this bottleneck, you must pivot to Preparative HPLC or fine-silica column chromatography, which separates the molecules based on subtle differences in their dipole moments and interaction with the stationary phase.

Self-Validating Experimental Protocols

Do not blindly follow steps; observe the system feedback to validate the success of each phase.

Protocol A: Acid-Base Extraction & Reprecipitation

Mechanism: Exploits the acidic nature of the carboxylate group to partition the API away from neutral/basic organic impurities.

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Deprotonation: Add 10% aqueous NaHCO₃ in portions while stirring vigorously.

    • Self-Validation Check: The cessation of CO₂ gas evolution confirms that the carboxylic acid has been completely deprotonated and converted to its sodium salt.

  • Phase Separation: Transfer to a separatory funnel. Collect the aqueous layer (containing your product) and discard the organic layer (containing neutral impurities). Wash the aqueous layer once with fresh organic solvent to remove residual lipophilic contaminants.

  • Regeneration: Cool the aqueous layer in an ice bath. Slowly add 10% HCl dropwise under vigorous swirling until the pH reaches 1–2.

    • Self-Validation Check: The immediate formation of a dense, cream-colored or white precipitate indicates the successful regeneration of the water-insoluble free acid[4].

  • Isolation: Vacuum filter the precipitate, wash with ice-cold water, and dry under a vacuum.

Protocol B: Selective Recrystallization

Mechanism: Leverages the differential solubility of mono-brominated vs. di-brominated species in protic solvent networks.

  • Saturation: Suspend the crude solid in a minimal volume of boiling ethanol. Stir until completely dissolved.

  • Anti-Solvent Addition: Slowly add hot water dropwise to the boiling solution.

    • Self-Validation Check: Stop adding water the moment the solution becomes slightly turbid and fails to clear upon swirling. This turbidity confirms you have perfectly reached the saturation point of the target compound.

  • Controlled Nucleation: Remove the flask from the heat source and allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator for 2 hours.

    • Self-Validation Check: The formation of distinct, well-defined crystals (rather than an amorphous oil) confirms selective crystallization. The more soluble mono-bromo impurities and unreacted starting materials remain dissolved in the mother liquor[1].

  • Isolation: Collect the crystals via vacuum filtration, wash with a minimal amount of ice-cold 50:50 ethanol/water, and dry in a vacuum oven.

References

  • "3.2B: Purification of Product Mixtures - Chemistry LibreTexts", Chemistry LibreTexts,
  • "2,4,6-Tribromobenzoic acid - Organic Syntheses Procedure", Organic Syntheses,
  • "How to separate p-bromoaniline and benzoic acid when they are mixed together", Quora,
  • "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid", Thieme Connect,

Sources

Optimization

Anhydrous reaction conditions for substituted benzoic acid synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals navigating the highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals navigating the highly sensitive synthesis of substituted benzoic acids via Grignard carboxylation.

The transformation of an aryl halide to a carboxylic acid ( Ar−X→Ar−MgX→Ar−COOH ) is a cornerstone of pharmaceutical development[1]. However, organomagnesium intermediates are violently reactive toward protic sources. A single drop of water will irreversibly quench the reaction, yielding the reduced arene ( Ar−H ) instead of the desired benzoic acid. This guide is built on the pillars of causality and self-validation, ensuring that every step of your workflow inherently confirms its own success before you proceed.

Mechanistic Workflow

Workflow ArX Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArX->Grignard Oxidative Insertion Mg Mg Turnings (Anhydrous THF) Mg->Grignard Activation Salt Mg Carboxylate (Ar-COO⁻ MgX⁺) Grignard->Salt Nucleophilic Addition CO2 Anhydrous CO2 CO2->Salt Electrophile Product Substituted Benzoic Acid Salt->Product Protonation Workup Acidic Workup (HCl / H2O) Workup->Product Quench

Mechanistic workflow for anhydrous Grignard carboxylation to substituted benzoic acids.

Quantitative Evaluation of Solvent Drying Methods

Tetrahydrofuran (THF) is the premier solvent for this chemistry due to its ability to stabilize the Grignard reagent via oxygen lone-pair coordination[2]. However, THF is highly hygroscopic. The table below summarizes the causality and efficiency of standard drying methods[3].

Drying Method (THF)Residual Water (ppm)Mechanism of ActionSelf-Validating Indicator
Untreated (Commercial) > 200 ppmN/ANone
KOH Pellets (Pre-drying) ~43 ppmBasic desiccant absorptionNone
Na / Benzophenone Reflux 10 - 43 ppmChemical reduction of H2​O and O2​ Deep blue ketyl radical
3Å Molecular Sieves (20% m/v) < 10 ppmSize-exclusion physical trappingNone (Requires Karl Fischer)
Activated Neutral Alumina < 10 ppmSurface adsorption (Column pass)None

Self-Validating Experimental Protocols

Protocol 1: Rigorous Solvent Drying (Na/Benzophenone Ketyl)

Causality: Sodium metal reduces water to hydrogen gas and sodium hydroxide. Benzophenone reacts with sodium to form a ketyl radical anion ( Ph2​C∙−Na+ ). This radical is highly reactive toward oxygen and water. Only when the solvent is completely dry and deoxygenated will the radical persist in solution[4],[5].

  • Pre-dry THF over KOH pellets or 4Å molecular sieves for 24 hours to remove bulk water[4].

  • Under an inert nitrogen atmosphere, add sodium wire (or freshly cut chunks) and benzophenone to the distillation flask containing the pre-dried THF[6].

  • Heat the mixture to a gentle reflux.

  • Self-Validation Check: Monitor the color. The reaction is ready only when the solution turns a deep blue or purple color[6]. If it remains yellow or clear, moisture/oxygen is still present, and the ketyl radical is being protonated/oxidized[6].

  • Distill the required volume of anhydrous THF directly into a flame-dried Schlenk flask[7].

Protocol 2: Grignard Formation & Active Titration

Causality: Native magnesium turnings are passivated by an unreactive magnesium oxide ( MgO ) layer. Adding iodine ( I2​ ) chemically etches this layer, forming MgI2​ and exposing the highly active zero-valent magnesium beneath[2].

  • Add Mg turnings to a Schlenk flask, attach to a Schlenk line, and flame-dry under high vacuum to remove surface-adsorbed moisture[7],[8]. Backfill with argon.

  • Add a single crystal of I2​ and gently heat until purple vapors fill the flask, then cool and add anhydrous THF[8].

  • Add 5-10% of your substituted aryl halide solution.

  • Self-Validation Check (Initiation): The brown color of the iodine will disappear, and the mixture will spontaneously exotherm (gentle bubbling/refluxing)[9]. This confirms the oxidative insertion has begun.

  • Add the remaining aryl halide dropwise to maintain the exotherm[8].

  • Self-Validation Check (Titration): To ensure stoichiometric accuracy for the carboxylation, titrate the Grignard reagent using Knochel's method. Add a known volume of the Grignard to a 0.5 M solution of I2​ in saturated LiCl/THF. A sharp color change from brown to completely colorless indicates the exact endpoint of the active organomagnesium species[10].

Protocol 3: Anhydrous Carboxylation

Causality: CO2​ is a relatively weak electrophile. The highly nucleophilic Grignard reagent attacks the central carbon, forming a stable magnesium carboxylate salt. This stability prevents the over-addition side reactions commonly seen when Grignard reagents react with esters[1].

  • Cool the titrated Grignard reagent to 0 °C or -20 °C[9],[11].

  • Introduce anhydrous CO2​ gas (passed through a Drierite column) via a submerged needle, or transfer the Grignard via cannula onto rigorously dried crushed dry ice[9].

  • Self-Validation Check: An immediate exotherm will be observed upon CO2​ introduction, confirming nucleophilic attack[11],[12].

  • Quench the reaction with 6 M HCl to protonate the magnesium carboxylate, precipitating the free substituted benzoic acid[9].

Troubleshooting & FAQs

Q: My Grignard initiation is failing despite adding iodine and heating. What is the mechanistic cause, and how do I fix it? A: The magnesium turnings are likely heavily passivated by a robust MgO layer, or trace moisture in your THF is quenching the Grignard reagent as soon as it forms, preventing the autocatalytic propagation. Solution: Switch to the "entrainment method." Add a small amount of 1,2-dibromoethane. This reagent reacts aggressively with the oxidized magnesium surface to yield ethylene gas and MgBr2​ , physically and chemically scrubbing the metal to expose a fresh, highly active surface[2].

Q: I obtained a low yield of the substituted benzoic acid, but a high yield of the reduced arene ( Ar−H ). What happened? A: The Grignard reagent ( Ar−MgX ) is a powerful base. If moisture breached your system, the reagent rapidly deprotonated H2​O to form Ar−H and Mg(OH)X . This is almost always caused by wet THF, atmospheric moisture entering during a syringe transfer, or wet CO2​ gas. Solution: Ensure all glassware is flame-dried under vacuum[7]. If using CO2​ gas from a cylinder, it must be bubbled through a concentrated H2​SO4​ trap or passed through a column of anhydrous CaSO4​ before entering the reaction flask.

Q: Why do I see biaryl (Wurtz-type coupling) side products ( Ar−Ar ) during the Grignard formation? A: High localized concentrations of the unreacted aryl halide can undergo radical-mediated or trace-metal-catalyzed cross-coupling with the newly formed Grignard reagent. Solution: Dilute the reaction mixture with additional anhydrous THF and ensure the aryl halide is added dropwise over 30-60 minutes. This maintains a low steady-state concentration of the electrophile, favoring reaction with the solid magnesium over the soluble Grignard reagent.

Q: How do I safely quench a sodium/benzophenone solvent still that is exhausted (turned orange/yellow)? A: An exhausted still contains highly reactive unreacted sodium metal, sodium hydroxide, and sodium alkoxides[4]. Adding water directly will cause an explosive generation of hydrogen gas and rapid thermal runaway. Solution: Under an inert atmosphere, slowly pour the excess solvent into a large container filled with a less reactive alcohol, such as isopropanol or tert-butanol[4]. These alcohols react with sodium at a controlled, slower rate to safely evolve hydrogen gas[4].

References

  • Drying Solvents | PDF | Tetrahydrofuran. Scribd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXrbDw8ajBYfroBG0qoLtaU-UUi1csfEfw-mlnwu59jl3SWM-FWdSzGsHcL8Nk1X2cyGdlDtrY8EyN11o6hhEvmQGEENe8gJELzM_4Ucfwo_9kEfCPa_tQpTwypE3TdGcytT34Vy41Z2VKj1faynR9Pn20]
  • An expeditious and consistent procedure for tetrahydrofuran (THF) drying and deoxygenation by the still apparatus. SciELO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5O17GmRFZNo5X3ne1hv0IxYdF5TaEmeOdlYmyzUBrPtJ4Rf3rJi4FKABORnR60EIjA9nLsmfZORz-GemB5EuFSe2FaNIZAo5w73ZetlVEKGDZR1ZNxJCrdKKY3qu2QfMqOW2NMvC2chtfV8fM9HC5Cqc0VhpzVa8=]
  • Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuhNSqKdrlPx3Lm2Eudw6wzGwFp3zv4g_sdOLyOkLLkCJe9KXY8yDozfHQDz1O8qCr-O58TunFVCbyjVox5di3JI5vthVIV3B3rY7TKqOi6ujA2fffT5_UUW07ceZiRFWGertGy2ow0OM95ASuUyfRoyRcu8EqNQRe7ycW-M_OD9ut5s5a3na9OkaaJJfliKIbp9MAQ8aW1NHVb2NdOjnzAIgEWDe1WhggkKiTvQPraH0k5yFn]
  • Application Note & Protocol for the Synthesis of[carboxyl-¹³C]-2,4-Dichlorobenzoic Acid. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMacEMwp9n5weim4dDtNXWAjeC3Z5HLe9U061vClhVJ1oMb5MM-64_KN6M0fV8eRriH6qW6gTRvaWXXh3qNWK88n9e4YAzGbYcvCP_Oexyazsybl4TLkW4XSofHME3YytAI_wbQWF9xi9b7UY3t8mXJdmdz56WAqachEYvifpcbSeCRx3pvFwGm2XVR4miUD9NCXZPVlpPHUW573KgqwFvAsUzaa7n0nFvNrh-40b6]
  • The Schlenk Line Survival Guide. LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTVKlypu_oWG9vBnGAAT1KEgCxt99oey_Yl6vBwUehIDv6QYFsMV8OyLDJf3Oh5744q7Fv3HAKcYVne_uxs69NknPxF_530FsbGIF3TxAP84WZ8rH_LGOuhIYRDZbwtvXEObL-CkTFhBRrbziZ6uFtq6hzNAG0Uv6AsMKsZLJW7aB5]
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  • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs5vDowlcWAN3fvKj13TGoAqMs4mt-ycdWls-DVTI9b6LpsZOlVuU-ieFkUy9lJCNcosH4B3UqEEQCPA3A6JGHs2dnOQuO4yejybB83753xNRv_FC-CnTxgf5XwmYaUJHrQflTyLxGU9GdoA==]
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Sources

Troubleshooting

Technical Support Center: Greener Synthesis of Halogenated Intermediates

Welcome to the Technical Support Center for Green Halogenation. Traditional halogenation relies on highly toxic, corrosive elemental halogens ( Cl2​ , Br2​ ) and hazardous reagents ( SOCl2​ , POCl3​ ), which suffer from...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Green Halogenation. Traditional halogenation relies on highly toxic, corrosive elemental halogens ( Cl2​ , Br2​ ) and hazardous reagents ( SOCl2​ , POCl3​ ), which suffer from poor atom economy and generate massive amounts of acidic waste.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies and self-validating protocols for transitioning to sustainable halogenation methodologies. We focus on three primary green pillars: Oxidative Halogenation , Electrochemical Halogenation , and Biocatalytic Halogenation .

Module 1: Oxidative Halogenation ( H2​O2​ & Halide Salts)

Concept: Generating electrophilic halogen species ( X+ ) in situ using hydrogen peroxide ( H2​O2​ ) and benign halide salts (e.g., NaX , NH4​X ) ensures that water is the only major byproduct.

FAQ: How do I prevent over-oxidation of my substrate when using H2​O2​ ?

Causality: Over-oxidation occurs when the rate of H2​O2​ decomposition or direct substrate oxidation exceeds the rate of halide oxidation. To mitigate this, you must control the generation of the active halonium ion. Using sub-stoichiometric Lewis acid mediators (like TiX4​ ) creates an intermediate complex that preferentially reacts with the oxidant, shielding the bare substrate from direct oxidation.

Protocol: Self-Titrating α-Halogenation of 1,3-Dicarbonyl Compounds

This method replaces traditional electrophilic halogenation with a highly efficient, visually trackable H2​O2​ / TiX4​ system (1)[1].

  • Substrate Preparation: Dissolve the 1,3-dicarbonyl substrate in acetonitrile (MeCN). Causality: MeCN stabilizes the highly reactive intermediate complexes without participating in the oxidation.

  • Mediator Addition: Add sub-stoichiometric TiX4​ ( X=Cl,Br ). The solution will immediately turn dark red. Causality: The titanium halide coordinates with the dicarbonyl to form a highly conjugated enolato complex.

  • Oxidant Titration: Add 30% H2​O2​ dropwise under continuous stirring.

  • Self-Validation Checkpoint: Stop the addition the exact moment the solution sharply turns from dark red to yellow. This color change is a self-validating indicator that 100% of the enolato complex has been consumed and halogenated, preventing excess oxidant accumulation.

oxidative_halogenation Substrate 1,3-Dicarbonyl Substrate Enolato Dark Red Enolato Complex Substrate->Enolato + TiX4 TiX4 TiX4 (Catalyst) TiX4->Enolato Halogenated α-Halogenated Product (Yellow Solution) Enolato->Halogenated Oxidation by H2O2 Waste H2O + TiO2 (Waste) Enolato->Waste Byproducts H2O2 H2O2 (Oxidant) H2O2->Halogenated

Workflow and visual self-titration of oxidative α-halogenation.

Module 2: Electrochemical Halogenation

Concept: Utilizing anodic oxidation to convert halide ions ( X− ) into active halogenating species without the need for any chemical oxidants[2].

FAQ: Why is my Faradaic efficiency dropping, and why am I seeing electrode fouling during arene halogenation?

Causality: Electrode fouling typically results from the over-oxidation of the electron-rich arene substrate or the halogenated product, leading to radical polymerization on the anode surface. To prevent this, you must operate at a constant current (galvanostatic) rather than a constant potential. This ensures a steady, low-concentration generation of halogen radicals, allowing them to react with the arene before the arene itself can oxidize at the electrode.

Protocol: Electrochemical C-H Halogenation of Arenes using NaX

This protocol utilizes a simple sodium halide salt as both the electrolyte and the halogen source (2)[2].

  • Cell Setup: Equip an undivided electrochemical cell with a Graphite anode and a Platinum (Pt) cathode. Causality: An undivided cell allows the cathodic hydrogen evolution to balance the anodic oxidation, maintaining a stable pH without a complex membrane.

  • Electrolyte Preparation: Dissolve the arene substrate and NaX ( X=Cl,Br,I ) in a co-solvent mixture of MeCN and H2​O (approx. 20:1 ratio).

  • Electrolysis: Apply a constant current (e.g., 12 mA) at room temperature under ambient air.

  • Self-Validation Checkpoint: Observe the Pt cathode. The continuous generation of H2​ gas bubbles visually confirms that the circuit is active and proton reduction is occurring. Because the half-reactions are coupled, steady bubbling validates that anodic halogen generation is proceeding stoichiometrically.

electro_halogenation Power Constant Current Source (12 mA) Anode Graphite Anode (+) Anodic Oxidation Power->Anode Cathode Pt Cathode (-) Cathodic Reduction Power->Cathode Solution Electrolyte: NaX in MeCN/H2O + Arene Substrate Anode->Solution X- -> X• / X2 Cathode->Solution H+ -> H2 Product Halogenated Arene Solution->Product Electrophilic Attack H2Gas H2 Gas Evolution Solution->H2Gas Visual Validation

Undivided cell setup for constant-current electrochemical halogenation.

Module 3: Biocatalytic Halogenation (Haloperoxidases)

Concept: Utilizing marine algal Vanadium-dependent haloperoxidases (V-HPOs) to catalyze highly regioselective halogenation under mild, aqueous conditions[3].

FAQ: My enzymatic halogenation stalls prematurely. Is the enzyme denaturing?

Causality: While V-HPOs are remarkably stable, high localized concentrations of H2​O2​ can cause oxidative damage to the enzyme's active site. Furthermore, excess H2​O2​ leads to the accumulation of hypohalous acid (HOX) faster than the substrate can consume it, resulting in off-target protein halogenation. The solution is to implement an in situ H2​O2​ generation system to maintain a steady, low concentration of the oxidant.

Protocol: Enzymatic Halogenation using V-HPOs with In Situ Oxidant Generation

This protocol uses a secondary enzyme cascade to protect the primary haloperoxidase (3)[3][4].

  • Buffer Preparation: Prepare a buffered aqueous solution (e.g., sodium phosphate, pH 6.0) containing the organic substrate and NaX .

  • Cascade Initiation: Add the V-HPO enzyme alongside a secondary oxidase system (e.g., Pyranose 2-oxidase) and a measured amount of glucose. Causality: Pyranose 2-oxidase oxidizes glucose, slowly bleeding H2​O2​ into the system at a rate that matches the V-HPO turnover rate.

  • Incubation: Incubate at room temperature (20-25°C) with gentle agitation to ensure adequate oxygen dissolution.

  • Self-Validation Checkpoint: Monitor the consumption of glucose via a standard assay. The continuous, slow depletion of glucose directly correlates with H2​O2​ production and active halogenation. If glucose levels plateau before the substrate is consumed, the cascade has stalled, indicating oxygen depletion or secondary oxidase failure.

biocatalytic_halogenation Glucose Glucose + O2 P2O Pyranose 2-Oxidase (In situ H2O2 Generator) Glucose->P2O H2O2 H2O2 (Steady Low Conc.) P2O->H2O2 Controlled Release VHPO Vanadium Haloperoxidase (V-HPO) H2O2->VHPO ActiveX Enzyme-Bound Active Halogen VHPO->ActiveX Oxidation Halide Halide Salt (NaX) Halide->VHPO Product Halogenated Product + H2O ActiveX->Product Substrate Organic Substrate Substrate->Product Halogenation

Biocatalytic cascade using V-HPO and in situ H2O2 generation.

Quantitative Data: Comparison of Green Halogenation Methods

To assist in selecting the appropriate methodology for your specific synthetic step, the quantitative metrics of the three green protocols are summarized below:

MethodologyHalogen SourceOxidantTypical Yield / ConversionReaction TimeTemperatureHalogen Atom Economy
Oxidative ( H2​O2​ ) NaX , TiX4​ , NH4​X H2​O2​ Up to 97%< 5 secondsRoom Temp100%
Electrochemical NaX , HX Anode (Electrons)Up to 89%3.5 hoursRoom Temp100%
Biocatalytic NaX H2​O2​ (in situ)> 99%12 - 24 hours20-25°C100%

References

  • Source: Synthesis (Organic Chemistry Portal), 2011.
  • Electrochemical C-H Halogenations of Enaminones and Electron-Rich Arenes with Sodium Halide (NaX)
  • Source: Frontiers in Marine Science, 2024.
  • Source: Canadian Journal of Chemistry (Canadian Science Publishing), 2013.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid

Comparative Analytical Guide: High-Resolution ¹H NMR Spectrum Analysis of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid Executive Summary The structural elucidation of highly substituted, halogenated aromatics presents a un...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analytical Guide: High-Resolution ¹H NMR Spectrum Analysis of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid

Executive Summary

The structural elucidation of highly substituted, halogenated aromatics presents a unique analytical challenge. 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid (CAS: 2413441-19-5) is a sterically hindered building block frequently utilized in drug discovery and agrochemical development [1]. Because the benzene ring is fully substituted, the ¹H NMR spectrum is exceptionally sparse, containing only three distinct proton environments: the carboxylic acid proton, a single aromatic proton, and a methoxy group.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical platforms and solvent systems required to extract critical heteronuclear scalar couplings ( nJHF​ ) from this compound. By comparing solvent environments and spectrometer field strengths, this guide provides a self-validating framework for ensuring absolute structural confidence.

Structural Analysis & Mechanistic Causality of the NMR Profile

To accurately assign the ¹H NMR spectrum, we must first establish the causality behind the chemical shifts ( δ ) and spin-spin couplings ( J ) dictated by the molecule's electronic environment [2].

  • The Carboxylic Acid Proton (-COOH, Position 1): Expected to appear as a broad singlet far downfield ( δ ~13.5–14.0 ppm). Causality: The strong electron-withdrawing nature of the carbonyl group, combined with intermolecular hydrogen bonding (forming dimers in solution), severely deshields this proton.

  • The Aromatic Proton (H5, Position 5): Expected at δ ~7.6–7.9 ppm. Causality: H5 is flanked by two massive, electron-withdrawing bromine atoms (positions 4 and 6), which deshield the proton. More importantly, H5 is situated para to the fluorine atom at position 2. This spatial relationship results in a long-range heteronuclear coupling ( 4JHF​≈1.5−2.0 Hz), splitting the H5 signal into a distinct doublet [3].

  • The Methoxy Protons (-OCH₃, Position 3): Expected at δ ~3.9 ppm. Causality: The electronegative oxygen deshields the methyl protons. Because the methoxy group is ortho to the fluorine atom, a fine through-space/through-bond coupling ( 5JHF​≈0.8−1.2 Hz) can occur, potentially splitting this signal into a fine doublet on high-resolution instruments.

Comparative Analysis: Solvent Systems (DMSO-d6 vs. CDCl₃)

The choice of deuterated solvent fundamentally alters the spectral profile due to varying degrees of hydrogen-bond disruption and kinematic viscosity. Table 1 objectively compares the performance of Dimethyl Sulfoxide-d6 (DMSO-d6) and Chloroform-d (CDCl₃) for analyzing this specific compound [2, 4].

Table 1: Performance Comparison of NMR Solvents

Analytical ParameterDMSO-d6 (Recommended)CDCl₃ (Alternative)Scientific Causality
Analyte Solubility Excellent (>20 mg / 0.6 mL)Poor to ModerateDMSO acts as a strong hydrogen-bond acceptor, efficiently disrupting the stable carboxylic acid dimers.
-COOH Visibility Clearly visible (~13.8 ppm)Often invisible or very broadDMSO slows the chemical exchange rate of the acidic proton relative to the NMR timescale, sharpening the signal.
Residual Solvent Peak 2.50 ppm (quintet)7.26 ppm (singlet)Dictated by the isotopic purity and specific deuterated solvent chemistry[2].
Water Impurity Peak ~3.33 ppm (broad singlet)~1.56 ppm (broad singlet)Water in DMSO is shifted significantly downfield due to strong hydrogen bonding with the solvent matrix.
Resolution of nJHF​ Good (Viscosity may broaden)Excellent (Low viscosity)The lower kinematic viscosity of CDCl₃ yields longer transverse relaxation times ( T2​ ), resulting in sharper natural linewidths.

Comparative Analysis: Spectrometer Field Strength

Resolving the fine 4JHF​ and 5JHF​ couplings is critical for verifying the regiochemistry of the fluorine atom. Table 2 compares the analytical output of a routine 400 MHz bench instrument versus a high-field 600 MHz spectrometer.

Table 2: 400 MHz vs. 600 MHz Field Strength Comparison

Analytical Parameter400 MHz (9.4 Tesla)600 MHz (14.1 Tesla)Impact on Analysis
Signal-to-Noise (SNR) Baseline standard~1.8x higher than 400 MHzHigher B0​ increases the Boltzmann population difference across spin states, critical for detecting low-level impurities.
Chemical Shift Dispersion 400 Hz / ppm600 Hz / ppmReduces second-order effects; physically separates the H5 doublet from potential aromatic impurity signals.
H5 ( 4JHF​ ) Resolution Broadened doubletSharp doublet ( J≈1.8 Hz)Allows for the clear, unambiguous extraction of para-fluorine coupling constants [3].
-OCH₃ ( 5JHF​ ) Resolution Appears as a broadened singletFine doublet ( J≈1.0 Hz)Resolves long-range scalar couplings that are otherwise obscured by the natural linewidth at lower field strengths.

Standardized Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system for acquiring the ¹H NMR spectrum of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • Self-Validation: Visually inspect the tube. The solution must be perfectly clear. Particulate matter creates magnetic susceptibility gradients that will ruin the magnetic field homogeneity (shimming), broadening the critical JHF​ couplings.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample and tune the probe to the ¹H Larmor frequency.

  • Self-Validation: The wobble curve must be centered exactly at the acquisition frequency with a minimum reflection dip. This ensures maximum RF power transfer, guaranteeing that the calibrated 90-degree pulse width is accurate and quantitative.

Step 3: Locking and Shimming

  • Action: Lock onto the deuterium frequency of DMSO-d6. Perform gradient shimming (Z1-Z5).

  • Self-Validation: Monitor the Free Induction Decay (FID). A properly shimmed sample will exhibit a smooth, exponential FID decay without beating. The lock level must remain stable (>80%) to prevent frequency drift during acquisition.

Step 4: Acquisition Parameters

  • Action: Acquire the spectrum using a standard 1D sequence (e.g., zg30). Set the number of scans (ns) to 16. Set the relaxation delay (d1) to 2.0 seconds.

  • Causality: The 2.0-second d1 delay ensures complete longitudinal relaxation ( T1​ ) of the sterically hindered H5 proton. Because H5 lacks adjacent protons, its dipole-dipole relaxation is inefficient; a short d1 would result in signal saturation and inaccurate integration.

Step 5: Processing

  • Action: Zero-fill the FID to 64k points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transformation (FT). Phase and baseline correct manually.

Workflow Visualization

Below is the logical workflow for processing and analyzing highly substituted fluorinated aromatics.

NMR_Workflow Start 4,6-Dibromo-2-fluoro-3- methoxybenzoic acid (CAS: 2413441-19-5) Solvent Solvent Selection Evaluate DMSO-d6 vs CDCl3 Start->Solvent Prep Sample Preparation (15-20 mg in 0.6 mL) Solvent->Prep Acq400 400 MHz Acquisition (Routine Screening) Prep->Acq400 Option A Acq600 600 MHz Acquisition (High-Res Coupling Extraction) Prep->Acq600 Option B Process Data Processing (FT, Phasing, Baseline Corr.) Acq400->Process Acq600->Process Analyze Multiplet Analysis (Extract J_HF Couplings) Process->Analyze

Figure 1: End-to-end NMR analytical workflow for highly substituted fluorinated aromatics.

References

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Vicinal fluorine-proton coupling constants Source: Journal of Magnetic Resonance (PubMed) URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Comparative

Mass spectrometry fragmentation of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid

An in-depth structural elucidation of highly functionalized aromatic building blocks requires a nuanced understanding of their behavior in the gas phase. For 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid (CAS: 2413441-19-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of highly functionalized aromatic building blocks requires a nuanced understanding of their behavior in the gas phase. For 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid (CAS: 2413441-19-5), the presence of multiple halogens, a methoxy ether, and a carboxylic acid moiety creates a complex but highly diagnostic fragmentation fingerprint.

This technical guide objectively compares the analytical performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against traditional Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for the characterization of this compound. By detailing the causality behind experimental parameters and mapping the mechanistic fragmentation pathways, this guide provides a self-validating framework for researchers and drug development professionals.

Platform Performance Comparison: HR-ESI-MS/MS vs. GC-EI-MS

When analyzing highly halogenated benzoic acids, the choice of ionization platform dictates the observed fragmentation pathways and the required sample preparation.

Table 1: Analytical Platform Comparison for 4,6-Dibromo-2-fluoro-3-methoxybenzoic Acid

Analytical ParameterHR-ESI-MS/MS (Negative Mode)GC-EI-MS (Positive Mode)
Ionization Mechanism Soft ionization (Deprotonation)Hard ionization (Electron impact, 70 eV)
Derivatization Not required (Direct injection)Required (e.g., Silylation to TMS ester)
Primary Precursor Ion [M-H]⁻ (m/z 325, 327, 329)M⁺• (m/z 326, 328, 330)
Key Diagnostic Neutral Loss 44 Da (CO₂), 15 Da (•CH₃)17 Da (•OH), 28 Da (CO)
Isotopic Fidelity Excellent (Intact 1:2:1 Br₂ cluster)Moderate (Subject to thermal degradation)
Throughput & Sensitivity High (Sub-ng/mL detection limits)Medium (Requires 30+ min GC run time)

Note: m/z values reflect the nominal masses of the ⁷⁹Br₂, ⁷⁹Br⁸¹Br, and ⁸¹Br₂ isotopologues.

Mechanistic Fragmentation Pathways & Causality

The structural features of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid direct its fragmentation logic. Understanding these pathways is critical for avoiding false positives during metabolite screening.

ESI-MS/MS (Negative Ion Mode)

In negative electrospray ionization, the carboxylic acid group readily deprotonates to form the [M-H]⁻ precursor ion. Because the molecule contains two bromine atoms, the precursor manifests as a distinct 1:2:1 isotopic cluster (m/z 324.9, 326.9, 328.9).

Upon collision-induced dissociation (CID), benzoic acids are highly prone to decarboxylation, resulting in the expulsion of carbon dioxide (44 Da) to form a substituted phenyl anion[1]. Following decarboxylation, the methoxy group undergoes a radical cleavage, losing a methyl radical (•CH₃, 15 Da) to generate a distonic radical anion. This odd-electron fragmentation is a well-documented hallmark of methoxylated aromatic acids. Finally, the high-energy application cleaves the carbon-halogen bonds, resulting in the loss of a bromine radical (79/81 Da).

Fragmentation M [M-H]⁻ (m/z 327) Precursor Ion FragA [M-H-CO₂]⁻ (m/z 283) Decarboxylation M->FragA - CO₂ (44 Da) FragB [M-H-CO₂-CH₃]•⁻ (m/z 268) Radical Demethylation FragA->FragB - •CH₃ (15 Da) FragC [M-H-CO₂-CH₃-Br]⁻ (m/z 189) Halogen Cleavage FragB->FragC - •Br (79 Da)

Figure 1: ESI-MS/MS fragmentation logic for 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid.

GC-EI-MS (Positive Ion Mode)

Under standard 70 eV electron ionization, the fragmentation is driven by the stability of the resulting cations. The process initiates with the loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid group, forming a highly stable acylium ion[2]. This is followed by the expulsion of carbon monoxide (CO, 28 Da) to yield a substituted phenyl cation. Bond cleavage adjacent to the carbonyl group is a universal diagnostic feature for carboxylic acids in EI-MS[3].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, analytical protocols must be designed with built-in validation gates and a clear understanding of the causality behind instrument parameters.

Protocol A: HR-ESI-MS/MS Self-Validating Workflow

Objective: Acquire high-fidelity MS/MS spectra while preventing premature in-source decay.

  • Matrix Preparation: Dilute the analyte to 1 µg/mL in a 50:50 Water:Acetonitrile solution containing 5 mM Ammonium Acetate.

    • Causality: While formic acid is standard for LC-MS, it suppresses the deprotonation of carboxylic acids. Ammonium acetate acts as a weak base, driving the equilibrium towards the [M-H]⁻ state to maximize sensitivity.

  • Source Optimization: Set the ESI Capillary Voltage to 3.0 kV (Negative Mode). Crucially, set the Fragmentor/Cone Voltage to a low threshold (e.g., 80 V).

    • Causality: Benzoic acids are notorious for in-source decarboxylation[4]. A low fragmentor voltage prevents the loss of CO₂ before the precursor reaches the first quadrupole, ensuring the intact molecular ion is available for isolation.

  • Validation Gate (System Suitability): Analyze the MS1 full scan. The system must detect a 1:2:1 isotopic cluster at m/z 324.9, 326.9, and 328.9. If the relative abundance of the M+2 peak is not approximately double the M and M+4 peaks, the protocol must be halted. This self-validating step ensures no isobaric interference is co-eluting.

  • Collision-Induced Dissociation (CID): Isolate m/z 326.9 (the ⁷⁹Br⁸¹Br isotopologue) in Q1. Apply a collision energy ramp (10-40 eV) using Nitrogen as the collision gas.

    • Causality: Ramping the collision energy captures both low-energy pathways (decarboxylation) and high-energy pathways (demethylation and debromination) in a single analytical run.

Workflow S1 Matrix Prep Ammonium Acetate S2 Source Tuning Low Fragmentor V S1->S2 S3 Validation Gate Isotope Ratio Check S2->S3 S4 CID MS/MS Energy Ramp S3->S4

Figure 2: Self-validating ESI-MS/MS analytical workflow for halogenated benzoic acids.

Protocol B: GC-EI-MS Structural Fingerprinting

Objective: Generate reproducible, library-matchable EI spectra.

  • Derivatization: React 1 mg of the compound with BSTFA + 1% TMCS at 60°C for 30 minutes.

    • Causality: 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid is highly polar and non-volatile. Silylation converts the carboxylic acid to a volatile trimethylsilyl (TMS) ester, preventing thermal degradation in the GC inlet.

  • Electron Ionization: Operate the EI source at a strict 70 eV.

    • Causality: 70 eV is the universal standard for EI-MS, ensuring the resulting fragmentation pattern can be directly cross-referenced against standardized spectral libraries[2].

Quantitative Data Summary

The following table summarizes the expected quantitative fragmentation data for the ⁷⁹Br⁸¹Br isotopologue across both analytical platforms.

Table 2: Key Diagnostic Fragment Ions for 4,6-Dibromo-2-fluoro-3-methoxybenzoic Acid

PlatformPrecursor Ion (m/z)Fragment Ion (m/z)Neutral LossMechanistic AssignmentRelative Abundance
ESI-MS/MS (-) 326.9 [M-H]⁻282.944 Da (CO₂)DecarboxylationHigh
ESI-MS/MS (-) 282.9267.915 Da (•CH₃)Radical DemethylationMedium
ESI-MS/MS (-) 267.9188.079.9 Da (•Br)Halogen CleavageLow
EI-MS (70 eV) 327.9 M⁺•310.917 Da (•OH)Acylium Ion FormationHigh
EI-MS (70 eV) 310.9282.928 Da (CO)Loss of Carbon MonoxideMedium

Note: EI-MS data represents the theoretical fragmentation of the underivatized molecule for direct mechanistic comparison.

References

  • Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxybenzoic Acid. Benchchem. 2

  • Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds. Benchchem. 4

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. 1

  • 1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 3

Sources

Validation

Structural confirmation of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid isomers

Structural Confirmation of 4,6-Dibromo-2-fluoro-3-methoxybenzoic Acid Isomers: An Analytical Comparison Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving heavily subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Confirmation of 4,6-Dibromo-2-fluoro-3-methoxybenzoic Acid Isomers: An Analytical Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving heavily substituted arenes. Pentasubstituted benzoic acids, such as 4,6-dibromo-2-fluoro-3-methoxybenzoic acid, present a formidable challenge in structural elucidation. With only a single aromatic proton remaining on the ring, traditional 1D 1 H NMR is virtually useless for determining regiochemistry. Furthermore, the heavy atom effect from two bromine substituents causes significant quadrupolar relaxation and line broadening, while the fluorine atom splits the carbon signals, severely degrading the signal-to-noise (S/N) ratio of the quaternary carbons[1].

This guide objectively compares the analytical methodologies—ranging from advanced multi-nuclear NMR to Single-Crystal X-Ray Diffraction (SC-XRD)—required to unambiguously differentiate this compound from its positional isomers.

The Analytical Bottleneck: Why Standard Techniques Fail

When comparing 4,6-dibromo-2-fluoro-3-methoxybenzoic acid (Isomer A) to a closely related positional isomer like 2,6-dibromo-4-fluoro-3-methoxybenzoic acid (Isomer B) , the molecular skeleton appears deceptively similar. In both isomers, the single proton resides at the C5 position.

If we rely solely on 2D HMBC (Heteronuclear Multiple Bond Correlation), the H5 proton will show strong 3JCH​ correlations to both the carboxylic acid carbon (C1) and the methoxy-bearing carbon (C3) in both isomers. Because the connectivity map is identical from the perspective of the single proton, HMBC alone cannot resolve the regiochemistry.

Comparative Methodology: The Role of C-F Coupling

To break this analytical degeneracy, we must exploit the scalar coupling between the 19 F nucleus and the 13 C nuclei ( JCF​ )[2]. The magnitude of this coupling is highly dependent on the number of bonds separating the atoms, making it a powerful diagnostic tool[3]:

  • 1JCF​ (Ipso): ~250 Hz

  • 2JCF​ (Ortho): ~15–25 Hz

  • 3JCF​ (Meta): ~5–10 Hz

  • 4JCF​ (Para): ~2–4 Hz

By identifying the C1 (COOH) carbon via HMBC and then measuring its JCF​ splitting in the 1D 13 C spectrum, we can definitively locate the fluorine atom. If C1 shows a ~20 Hz splitting ( 2JCF​ ), the fluorine is at C2 (Isomer A). If C1 shows a ~2 Hz splitting ( 4JCF​ ), the fluorine is at C4 (Isomer B). In cases of extreme spectral overlap, 19 F-decoupled 13 C NMR ( 13 C{ 1 H, 19 F}) can be employed to collapse these multiplets back into sharp singlets, recovering the lost S/N ratio[4].

Quantitative Data Summary

The table below summarizes the expected spectral markers used to differentiate the target compound from its primary positional isomer.

Table 1: Comparative NMR Markers for Regioisomer Differentiation

Analytical MarkerIsomer A: 4,6-Dibromo-2-fluoro-3-methoxybenzoic acidIsomer B: 2,6-Dibromo-4-fluoro-3-methoxybenzoic acidDiagnostic Value
1 H NMR (H5) Doublet, 4JHF​≈2−4 HzDoublet, 3JHF​≈8−10 HzDifferentiates ortho vs. meta F-H relationship.
13 C NMR (C-F Coupling) 1JCF​ at C2 (~250 Hz); 2JCF​ at C1, C3 (~20 Hz) 1JCF​ at C4 (~250 Hz); 2JCF​ at C3, C5 (~20 Hz)Locates the exact position of the Fluorine atom.
HMBC (H5 Correlations) Strong 3JCH​ to C1 (COOH), C3 (OCH3)Strong 3JCH​ to C1 (COOH), C3 (OCH3)Confirms H5 is meta to COOH and OCH3 in both.
19 F NMR Single peak, coupled to H5 ( 4JFH​ )Single peak, coupled to H5 ( 3JFH​ )Confirms presence of a single fluorine environment.

Decision Pathway for Isomer Resolution

Workflow Start Unknown Isomer (Pentasubstituted Arene) NMR1D 1D NMR (1H, 13C, 19F) Assess C-F Couplings Start->NMR1D Check1 Is Regiochemistry Unambiguous? NMR1D->Check1 NMR2D 2D NMR (HMBC & 19F-13C HSQC) Map H-C Connectivity Check2 Are HMBC signals resolved? NMR2D->Check2 XRD SC-XRD Absolute Configuration Confirmed Structure Confirmed XRD->Confirmed Check1->NMR2D No (Ambiguity) Check1->Confirmed Yes (Rare) Check2->Confirmed Yes Fail Grow Single Crystals Check2->Fail No (Weak Signal) Fail->XRD

Decision workflow for structural confirmation of pentasubstituted fluorinated benzoic acids.

Self-Validating Experimental Protocols

Protocol 1: High-Resolution Multi-Nuclear NMR Workflow

Causality Note: We utilize DMSO- d6​ over CDCl 3​ to disrupt carboxylic acid dimerization, which otherwise broadens the C1 carbonyl signal.

  • Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • System Validation: Lock and shim the spectrometer using the DMSO- d6​ residual solvent peak (2.50 ppm). Ensure the line width at half-height is <1.0 Hz to guarantee resolution of fine 4JHF​ couplings.

  • 1D Acquisition: Acquire standard 1 H (ns=16) and 19 F (ns=16) spectra. Extract the JHF​ coupling constant from the single aromatic proton.

  • 13 C Acquisition: Acquire a 13 C spectrum (ns=1024). Critical Step: If quaternary carbons are lost in the baseline due to C-F splitting, switch to a 13 C{ 1 H, 19 F} triple-resonance decoupled experiment to collapse the multiplets[5].

  • 2D HMBC: Run a 1 H- 13 C HMBC experiment optimized for long-range couplings ( JCH​ = 8 Hz). Map the H5 proton to the C1 and C3 carbons.

  • Data Integration: Cross-reference the identified C1 carbon from the HMBC with the standard 13 C spectrum. Measure the JCF​ coupling on C1 to definitively assign the isomer (as per Table 1).

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Validation

Causality Note: When NMR fails due to extreme line broadening from the heavy bromine atoms, SC-XRD provides the absolute spatial arrangement of the halogens.

  • Crystallization: Dissolve 10 mg of the isomer in a minimum volume of ethyl acetate (approx. 0.5 mL) in a 4 mL glass vial.

  • Anti-Solvent Layering: Carefully layer 1.5 mL of hexanes on top of the ethyl acetate solution to create a diffusion gradient.

  • Evaporation: Puncture the vial cap with a 20-gauge needle and allow slow evaporation at 22°C for 3-5 days.

  • Harvesting & Validation: Select a suitable, defect-free single crystal under a polarized light microscope. Mount on a diffractometer equipped with a Mo K α source. A successfully solved structure is self-validating if the final R1 factor is < 0.05 and the Goodness-of-Fit (GoF) is near 1.0.

References

  • Source: University of Ottawa NMR Facility Blog (blogspot.com)
  • Title: Why is CF3 splitting observed in the 13C NMR?
  • Source: ACD/Labs (acdlabs.com)
  • Source: American Chemical Society (acs.org)
  • Source: PubChem (nih.gov)

Sources

Comparative

Comparative analysis of fluorinated vs non-fluorinated benzoic acid derivatives

Title: Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzoic Acid Derivatives: A Technical Guide for Medicinal Chemistry Introduction: The Strategic Perturbation of the Benzoic Acid Core As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzoic Acid Derivatives: A Technical Guide for Medicinal Chemistry

Introduction: The Strategic Perturbation of the Benzoic Acid Core

As a Senior Application Scientist, I frequently encounter the strategic dilemma of whether to incorporate fluorine into a lead scaffold. The substitution of a hydrogen atom with fluorine on a benzoic acid core is not merely a structural tweak; it is a profound physicochemical perturbation. Fluorine’s high electronegativity, combined with a van der Waals radius (1.47 Å) only slightly larger than that of hydrogen (1.20 Å), allows it to exert strong inductive effects without introducing prohibitive steric bulk.

This guide objectively compares fluorinated and non-fluorinated benzoic acids, providing drug development professionals with the experimental data and mechanistic rationale necessary to optimize their candidates.

Physicochemical Comparison: pKa and Lipophilicity (LogP)

The introduction of fluorine onto the aromatic ring fundamentally alters the electron density of the carboxylic acid group. Because fluorine is highly electronegative, it exerts a strong electron-withdrawing inductive (-I) effect,1[1].

However, the position of the fluorine atom dictates the magnitude of this effect. The "ortho-effect" in 2-fluorobenzoic acid results in a significantly lower pKa compared to the meta- or para-substituted analogs. This is due to the proximity of the highly electronegative fluorine to the carboxylate, combined with a steric twist that forces the carboxyl group out of the aromatic plane, disrupting conjugation and further stabilizing the anion.

Table 1: Quantitative Physicochemical Comparison

Compound Structure pKa (at 25°C) LogP Impact on Acidity vs Benzoic Acid
Benzoic Acid C₆H₅COOH 4.20 1.87 Baseline
2-Fluorobenzoic Acid o-FC₆H₄COOH 3.27 1.856 +0.93 pKa units (Strongest)

| 3-Fluorobenzoic Acid | m-FC₆H₄COOH | 3.86 | N/A | +0.34 pKa units |

Data synthesized from2[2].

Metabolic Stability and Pharmacokinetics

Non-fluorinated benzoic acids are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, which often hydroxylate the electron-rich aromatic ring. By replacing a vulnerable C-H bond with a robust C-F bond, we effectively block these metabolically labile sites, 3[3].

Recent studies on butyrophilin ligand prodrugs perfectly illustrate this causality. When a non-fluorinated benzoic acid ester was used as a prodrug moiety, the plasma half-life was a mere 44 minutes due to rapid esterase and CYP-mediated degradation. By strategically decorating the benzoic acid substructure with fluorine, the 4[4]. The electron-withdrawing nature of fluorine not only blocks ring oxidation but also modulates the electrophilicity of the adjacent ester carbonyl, tuning its resistance to premature hydrolysis.

G A Benzoic Acid Scaffold (In Vivo Exposure) B CYP450 / Esterase Enzymatic Attack A->B C Non-Fluorinated (C-H) Susceptible to Oxidation B->C Unprotected D Fluorinated (C-F) Steric/Electronic Shielding B->D F-Substituted E Rapid Clearance (t1/2 < 1 hr) C->E F High Plasma Stability (t1/2 > 24 hr) D->F

Divergent metabolic pathways of fluorinated vs. non-fluorinated benzoic acid scaffolds.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in check to confirm the physical reality of the reaction or measurement.

Protocol A: Determination of pKa via Potentiometric Titration

Causality: To accurately measure the inductive effect of fluorine substitution, we must determine the acid dissociation constant. Potentiometric titration is preferred over UV-Vis spectroscopy here because fluorination does not always produce a sufficiently distinct chromophoric shift upon deprotonation. Self-Validation: The protocol requires a reverse-titration blank to account for dissolved CO₂ (carbonic acid) in the solvent, ensuring the measured pKa is strictly that of the analyte.

  • System Calibration: Calibrate the pH meter using fresh standard buffers (pH 4.01, 7.00, and 10.01). Validation: The slope of the calibration curve must be >95% Nernstian.

  • Sample Preparation: Dissolve exactly 1.00 mmol of the benzoic acid derivative (e.g., 2-fluorobenzoic acid) in 50 mL of degassed, deionized water.

  • Titration: Titrate with standardized 0.1 M NaOH under a nitrogen blanket to prevent CO₂ absorption. Add titrant in 0.1 mL increments, reducing to 0.02 mL increments near the anticipated equivalence point.

  • Data Acquisition & Analysis: Plot pH vs. Volume of NaOH. Calculate the first derivative (dpH/dV) to precisely locate the equivalence point. The pKa is extracted at the half-equivalence point using the Henderson-Hasselbalch equation.

G N1 Sample Prep (Analyte + Degassed Solvent) N3 Inert Titration (Standardized NaOH under N2) N1->N3 N2 Nernstian Calibration (pH 4, 7, 10) N2->N3 N4 Data Plotting (pH vs. Volume) N3->N4 N5 Derivative Analysis (dpH/dV) N4->N5 N6 pKa Extraction (Half-Equivalence) N5->N6

Self-validating workflow for potentiometric pKa determination of benzoic acids.

Protocol B: Synthesis of 3-Fluoro-4-(3-nitrophenyl)benzoic Acid via Suzuki Coupling

Causality: Coupling a fluorinated benzoic acid requires careful selection of the palladium catalyst. We use Pd(dppf)Cl₂ because5[5]. Self-Validation: TLC monitoring against both starting materials ensures complete conversion, while the basic aqueous workup selectively isolates the carboxylic acid product from neutral biaryl byproducts.

  • Reaction Setup: In an oven-dried flask under argon, combine 4-bromo-3-fluorobenzoic acid (1.0 equiv) and 3-nitrophenylboronic acid (1.1 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3.0 equiv). Causality: K₂CO₃ is chosen as a mild base to activate the boronic acid without causing decarboxylation of the benzoic acid.

  • Solvent & Heating: Suspend the mixture in a degassed 4:1 1,4-Dioxane/Water solvent system. Heat to 90°C for 12 hours.

  • Reaction Monitoring: Check reaction progress via TLC (Eluent: 9:1 DCM/MeOH). Validation: The disappearance of the UV-active 4-bromo-3-fluorobenzoic acid spot confirms conversion.

  • Workup & Isolation: Cool to room temperature, dilute with water, and wash with ethyl acetate to remove neutral impurities (catalyst ligands, homocoupled boronic acid). Acidify the aqueous layer to pH 2 with 1M HCl. The product, 3-fluoro-4-(3-nitrophenyl)benzoic acid, will precipitate. Filter and dry under vacuum.

Conclusion

The decision to transition from a non-fluorinated to a fluorinated benzoic acid scaffold should be driven by targeted physicochemical goals. If the objective is to increase target binding affinity via hydrogen-bond donation, lowering the pKa through ortho-fluorination is highly effective. Conversely, if the goal is to extend the pharmacokinetic half-life, strategically placing fluorine at known CYP450 oxidation sites will yield a more metabolically robust candidate.

References

  • 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 - Benchchem. 2

  • Investigation of the molecular characteristics of bisindole inhibitors as HIV-1 glycoprotein-41 fusion inhibitors - PMC. 3

  • The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery - Benchchem. 1

  • Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs - ACS Publications. 4

  • 3-Fluoro-4-(3-nitrophenyl)benzoic Acid|Research Chemical - Benchchem.5

Sources

Validation

HPLC purity validation of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid

HPLC Purity Validation of 4,6-Dibromo-2-fluoro-3-methoxybenzoic Acid: A Comparative Column Guide As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Purity Validation of 4,6-Dibromo-2-fluoro-3-methoxybenzoic Acid: A Comparative Column Guide

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by highly functionalized halogenated aromatic building blocks. 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid (CAS: 2413441-19-5) is a prime example. The presence of two sterically bulky bromine atoms, a highly electronegative fluorine atom, an electron-donating methoxy group, and an ionizable carboxylic acid creates a complex dipole moment and a highly specific steric profile.

This guide provides an objective comparison of stationary phase performances and outlines a self-validating, ICH Q2(R2) compliant methodology for the purity validation of this critical compound.

Chemical Profiling & Chromatographic Causality

Before selecting a column, we must deconstruct the analyte's chemical behavior to establish the causality behind our method parameters:

  • Ionization Suppression: The ortho-substitution of the carboxylic acid by highly electronegative fluorine and bulky bromine forces the carboxylate group out of the aromatic plane, significantly lowering its pKa to approximately 2.0–2.5. To suppress ionization and prevent severe peak tailing caused by secondary interactions with residual silanols on the silica support, the mobile phase pH must be maintained at least one unit below the pKa. Therefore, the use of 0.1% Trifluoroacetic acid (TFA) or Formic acid (pH ~2.0) is strictly mandated[1].

  • Halogen Selectivity: The high degree of halogenation makes the molecule extremely hydrophobic, yet it possesses intense localized dipoles. Standard hydrophobic interactions are insufficient to resolve closely related structural impurities, such as mono-bromo (des-bromo) positional isomers.

Stationary Phase Selection: C18 vs. Biphenyl vs. PFP

The core of method development for halogenated aromatics lies in choosing a stationary phase that offers orthogonal retention mechanisms. We compared three distinct column chemistries for separating the API from its critical des-bromo impurity (4-bromo-2-fluoro-3-methoxybenzoic acid).

  • Standard C18: Relies exclusively on dispersive hydrophobic interactions. Because the API and its des-bromo impurity share similar hydrophobicities, C18 columns often fail to provide baseline resolution[2].

  • Biphenyl: Introduces π−π interactions, offering slight improvements in selectivity over C18, but lacks the specific dipole interactions needed for rigid halogenated rings.

  • Pentafluorophenyl (PFP): PFP columns introduce multiple orthogonal retention mechanisms. The highly electronegative fluorine atoms on the PFP ligand induce strong dipole-dipole interactions and π−π charge-transfer interactions with the electron-deficient halogenated aromatic ring of the analyte. Furthermore, the rigid planar structure of the PFP phase provides exceptional shape selectivity, easily discriminating between mono-bromo and di-bromo positional isomers[2][3].

Table 1: Comparative Column Selectivity Data | Stationary Phase | Primary Retention Mechanism(s) | Retention Time (API) | Resolution ( Rs​ ) | Tailing Factor ( Tf​ ) | Suitability | | :--- | :--- | :--- | :--- | :--- | :--- | | C18 | Dispersive (Hydrophobic) | 6.4 min | 1.2 | 1.45 | Fail (Unresolved) | | Biphenyl | Hydrophobic, π−π | 7.2 min | 1.8 | 1.20 | Marginal | | PFP | Hydrophobic, π−π , Dipole, Shape | 8.5 min | 3.4 | 1.05 | Optimal |

Method Development & Validation Workflow

To ensure scientific integrity, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4]. The workflow below illustrates the logical progression from phase screening to final validation.

G A Compound Profiling Halogenated Benzoic Acid B Stationary Phase Screening C18 vs. PFP A->B C Select PFP Phase Optimal Halogen Selectivity B->C D ICH Q2(R2) Validation Protocol Execution C->D E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H Validated Purity Method E->H F->H G->H

Fig 1. ICH Q2(R2) compliant HPLC method development and validation workflow for halogenated aromatics.

Step-by-Step Experimental Protocol (Self-Validating System)

To guarantee trustworthiness, this protocol incorporates a self-validating System Suitability Test (SST) that brackets the analytical sequence. If the SST fails, the system automatically invalidates the run, ensuring data integrity.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. (Causality: Lowers pH to ~2.0 to maintain the analyte in a fully protonated, neutral state).

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Standard & Sample Preparation

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • API Stock Solution: Accurately weigh 10.0 mg of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • System Suitability (SST) Solution: Spike the API stock with 0.1% (w/w) of 4-bromo-2-fluoro-3-methoxybenzoic acid (the critical des-bromo impurity).

Step 3: Chromatographic Execution

  • Column: PFP Phase (e.g., Agilent Poroshell 120 PFP or ACE C18-PFP), 150 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Detection: UV at 230 nm.

  • Gradient Program: 30% B (0-2 min) Ramp to 80% B (2-12 min) Hold 80% B (12-15 min) Re-equilibrate at 30% B (15.1-20 min).

Step 4: Self-Validating System Suitability Testing (SST)

  • Inject the SST solution in replicates of five before the sample sequence.

  • Validation Gate: The system is only deemed "valid" if the resolution ( Rs​ ) between the API and the des-bromo impurity is > 2.0, and the %RSD of the API peak area is 2.0%. This ensures day-to-day instrumental fluctuations do not compromise the analysis[4].

Experimental Validation Results

Following the execution of the protocol, the method was evaluated against ICH Q2(R2) acceptance criteria[4]. The PFP column demonstrated exceptional performance across all critical parameters.

Table 2: ICH Q2(R2) Validation Parameters & Results Summary | Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result (PFP Column) | Status | | :--- | :--- | :--- | :--- | | Specificity | Rs​ > 2.0 for all known impurities | Rs​ = 3.4 | Pass | | Linearity & Range | R2≥0.999 (25% to 150% nominal) | R2 = 0.9998 | Pass | | Accuracy (Recovery) | 98.0% – 102.0% across 3 levels | 99.5% – 100.8% | Pass | | Precision (Repeatability) | %RSD 2.0% ( n=6 injections) | %RSD = 0.42% | Pass | | Limit of Detection (LOD) | Signal-to-Noise (S/N) > 3 | 0.05 µg/mL | Pass | | Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) > 10 | 0.15 µg/mL | Pass |

Conclusion

For the purity validation of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid, standard C18 columns lack the necessary selectivity to resolve critical des-bromo impurities. By leveraging the dipole-dipole, π−π , and shape selectivity mechanisms of a Pentafluorophenyl (PFP) stationary phase under strictly controlled acidic conditions, analysts can achieve baseline resolution and full compliance with ICH Q2(R2) validation standards.

Sources

Comparative

Comparative Biological Activity of Benzoic Acid Regioisomers: A Structural and Functional Guide

As drug development and biochemical research increasingly rely on rational drug design, understanding how subtle structural variations dictate biological efficacy is paramount. For substituted aromatic compounds, the pos...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and biochemical research increasingly rely on rational drug design, understanding how subtle structural variations dictate biological efficacy is paramount. For substituted aromatic compounds, the positional relationship of functional groups—specifically ortho, meta, and para regioisomers—fundamentally alters a molecule's electronic distribution, lipophilicity, and receptor-binding profile.

This guide provides an objective, data-driven comparison of the biological activities of monohydroxybenzoic acid regioisomers: Salicylic acid (ortho-hydroxybenzoic acid), 3-Hydroxybenzoic acid (meta-HBA), and 4-Hydroxybenzoic acid (para-HBA). By analyzing their structure-activity relationships (SAR), we elucidate the causality behind their distinct pharmacological and ecological roles.

Structure-Activity Causality: The Physics of Regioisomerism

The biological divergence of hydroxybenzoic acid (HBA) regioisomers originates from their distinct physicochemical properties, which are governed by the spatial arrangement of the hydroxyl (-OH) and carboxyl (-COOH) groups [6].

  • Ortho-HBA (Salicylic Acid): The proximity of the -OH and -COOH groups allows for strong intramolecular hydrogen bonding. This stabilizes the carboxylate anion formed upon deprotonation, making salicylic acid highly acidic (pKa ~ 2.97) [5]. This specific conformation is highly recognizable by specific biological receptors (e.g., cyclooxygenase enzymes).

  • Para-HBA (4-HBA): In the para position, the hydroxyl group donates electron density into the aromatic ring via resonance, which destabilizes the carboxylate anion. Consequently, 4-HBA is significantly less acidic (pKa ~ 4.54) [5]. At physiological pH, a higher fraction of 4-HBA remains un-ionized compared to salicylic acid, enhancing its lipophilicity and ability to cross bacterial cell membranes [3].

  • Meta-HBA (3-HBA): Lacking both the intramolecular hydrogen bonding of the ortho isomer and the direct resonance stabilization/destabilization of the para isomer, 3-HBA exhibits intermediate physicochemical properties but unique enzyme-binding capabilities [2].

SAR HBA Hydroxybenzoic Acid (HBA) Scaffold Ortho Ortho-HBA (Salicylic Acid) HBA->Ortho Meta Meta-HBA (3-HBA) HBA->Meta Para Para-HBA (4-HBA) HBA->Para Hbond Intramolecular H-Bonding Ortho->Hbond Enables Bio2 AChE Inhibition & Enzyme Modulation Meta->Bio2 Intermediate Profile Resonance Resonance Electron Donation Para->Resonance Induces Bio1 COX Inhibition & Plant SAR Signaling Hbond->Bio1 High Acidity (pKa 2.97) Bio3 Membrane Disruption (Antimicrobial) Resonance->Bio3 Lower Acidity (pKa 4.54)

Diagram 1: Causal relationship between HBA regioisomer structure, electronic effects, and biological activity.

Comparative Biological Activities

Antimicrobial & Preservative Efficacy (The Para Advantage)

While all HBAs exhibit some level of antimicrobial activity, 4-HBA and its esterified derivatives (parabens) are vastly superior broad-spectrum antimicrobial agents [3]. The mechanism is driven by lipophilicity. Because 4-HBA has a higher pKa, a larger proportion of the molecule remains un-ionized in slightly acidic to neutral environments. This un-ionized form easily partitions into the lipid bilayer of bacterial and fungal cell membranes, disrupting membrane potential and inhibiting cellular transport [1].

Anti-inflammatory & Receptor Signaling (The Ortho Specificity)

Salicylic acid is a highly specific signaling molecule. In mammalian systems, it acts as a precursor to aspirin and directly modulates inflammation by interacting with cyclooxygenase (COX) enzymes, though its primary mechanism often involves the suppression of pro-inflammatory gene expression [7]. In botanical systems, salicylic acid is the master hormone regulating Systemic Acquired Resistance (SAR), a critical immune response against biotrophic pathogens. 4-HBA lacks the structural geometry required to trigger this specific NPR1-dependent signaling cascade.

SA_Signaling Pathogen Pathogen Infection ICS1 Isochorismate Synthase (ICS1) Activation Pathogen->ICS1 Triggers SA Salicylic Acid Accumulation ICS1->SA Biosynthesis NPR1 NPR1 Monomerization & Nuclear Translocation SA->NPR1 Binds & Activates PR_Genes PR Gene Expression (Systemic Acquired Resistance) NPR1->PR_Genes Transcription

Diagram 2: Salicylic acid (ortho-HBA) signaling pathway in plant Systemic Acquired Resistance.

Enzyme Inhibition (The Meta Niche)

Recent calorimetric and docking simulation studies have highlighted 3-HBA as a notable reversible inhibitor of acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease management [4]. The meta positioning of the hydroxyl group allows for optimal hydrogen bonding with specific tyrosine residues (e.g., Tyr130) within the enzyme's anionic binding site, an interaction that is sterically hindered in the ortho and para configurations [2].

Quantitative Data Comparison

The following table synthesizes the physicochemical and biological performance metrics of the three primary regioisomers.

RegioisomerChemical NamepKa (25°C)Primary Biological TargetAntimicrobial MIC (E. coli)AChE Inhibition ( Ka​ , L/mol)
Ortho Salicylic Acid2.97COX enzymes, Plant NPR1> 1.5 mg/mLWeak / Non-specific
Meta 3-Hydroxybenzoic Acid4.08Acetylcholinesterase (AChE)> 1.0 mg/mL~ 20.5 - 45.0
Para 4-Hydroxybenzoic Acid4.54Bacterial cell membranes~ 0.5 - 1.0 mg/mLWeak / Non-specific

(Data synthesized from comparative structural and biological assays [1], [3], [4], [5].)

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are provided for comparing the biological activities of these regioisomers.

Protocol A: Broth Microdilution MIC Assay (Antimicrobial Comparison)

This protocol utilizes a resazurin viability dye to objectively quantify the Minimum Inhibitory Concentration (MIC), eliminating the subjectivity of visual turbidity assessments.

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), Resazurin sodium salt (0.015% aqueous solution), HBA regioisomers (Stock: 10 mg/mL in 5% DMSO), E. coli (ATCC 25922).

Step-by-Step Workflow:

  • Plate Preparation: Dispense 100 µL of MHB into all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the HBA stock solution to the first column. Perform a two-fold serial dilution across the plate (Columns 1-10).

  • Controls (Self-Validation):

    • Column 11 (Positive Control): 100 µL MHB + 10 µL Ampicillin (10 µg/mL) + Inoculum.

    • Column 12 (Negative Control): 100 µL MHB + 5% DMSO (vehicle) + Inoculum.

    • Row H (Blank): Media + Compounds only (No inoculum) to subtract background absorbance.

  • Inoculation: Standardize the E. coli suspension to 0.5 MacFarland standard. Dilute 1:150 in MHB. Add 10 µL of this inoculum to all wells (except Row H).

  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Viability Staining: Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Viable bacteria reduce blue resazurin to pink resorufin. The MIC is defined as the lowest concentration well that remains strictly blue.

MIC_Workflow Prep Prepare HBA Stock Solutions Dilute Serial Dilution in 96-well Plate Prep->Dilute Inoculate Inoculate with Bacterial Suspension Dilute->Inoculate Incubate Incubate 18h at 37°C Inoculate->Incubate Dye Add Resazurin Incubate 2h Incubate->Dye Read Determine MIC (Blue to Pink Shift) Dye->Read

Diagram 3: Self-validating experimental workflow for the Resazurin-based MIC Assay.

Protocol B: DPPH Radical Scavenging Assay (Antioxidant Capacity)

While monohydroxybenzoic acids are weaker antioxidants than polyhydroxy variants (like gallic acid), their comparative radical scavenging can be measured via DPPH reduction [1].

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in analytical grade methanol. Protect from light.

  • Reaction Mixture: In a 96-well plate, mix 100 µL of HBA sample (varying concentrations, 10–500 µM) with 100 µL of the DPPH solution.

  • Controls: Include a Trolox standard curve (positive control) and a blank containing 100 µL methanol + 100 µL DPPH (maximum absorbance).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate % Inhibition = [(Ablank​−Asample​)/Ablank​]×100 . Plot against concentration to determine the IC50​ .

References

  • "Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines" National Center for Biotechnology Information (PMC).[Link]

  • "A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives" Global Research Online.[Link]

  • "Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies" MDPI.[Link]

  • "Is salicylic acid stronger than p-hydroxybenzoic acid?" Quora.[Link]

  • "Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples" National Center for Biotechnology Information (PMC).[Link]

  • "Hydroxybenzoic acid isomers and the cardiovascular system" National Center for Biotechnology Information (PMC).[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dibromo-2-fluoro-3-methoxybenzoic Acid

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid. As a halogenated aromatic carboxylic acid, this compound requires specific han...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid. As a halogenated aromatic carboxylic acid, this compound requires specific handling procedures to ensure the safety of laboratory personnel and to maintain environmental stewardship. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting our commitment to providing value and expertise beyond the product itself.

Section 1: Immediate Safety Profile & Hazard Assessment

Before initiating any disposal procedure, it is crucial to understand the hazard profile of the substance. While a specific Safety Data Sheet (SDS) for 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid may not be readily available, data from structurally analogous compounds (e.g., other brominated and fluorinated benzoic acids) indicate a consistent hazard profile.

Anticipated Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4][5]

The foundation of safe disposal is proactive risk mitigation. This begins with the consistent use of appropriate Personal Protective Equipment (PPE) from the moment the chemical is handled until its final waste container is sealed and ready for pickup.

Hazard Assessment Summary
Hazard Classifications Skin Irritant (Category 2), Serious Eye Irritant (Category 2/2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)[2][4]
Required PPE Chemical-resistant gloves (e.g., nitrile rubber), ANSI-approved chemical splash goggles, and a fully buttoned lab coat are mandatory.[6] If handling large quantities or generating dust, a face shield and respiratory protection may be necessary.[4]
Primary Disposal Stream Halogenated Organic Waste [6][7][8]
Section 2: The Core Principle: Segregation and Containment

The single most critical aspect of disposing of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid is its classification as halogenated hazardous waste . This classification is due to the presence of bromine and fluorine atoms on the aromatic ring.

Causality Behind Segregation: Halogenated wastes cannot be mixed with non-halogenated solvent waste. The reason is rooted in the final disposal technology, which is typically high-temperature incineration.[9][10] During combustion, the bromine and fluorine atoms are converted into hydrobromic acid (HBr) and hydrofluoric acid (HF), respectively.[2][3] These acidic gases are highly corrosive and require specialized scrubbers in the incinerator's exhaust system for neutralization. Mixing halogenated and non-halogenated waste streams complicates and increases the cost of this process.

Therefore, all waste containing this compound—whether it's the pure solid, contaminated materials, or solutions—must be kept separate from other waste streams.

Section 3: Step-by-Step Disposal Protocol

The following protocol ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[11][12][13][14][15]

Step 3.1: Waste Identification

  • Solid Waste: Unused or expired 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid should be disposed of in its original container if possible, provided the label is intact and legible.[16] If the original container is compromised, the material must be transferred to a suitable waste container (see Step 3.2).

  • Contaminated Labware: Items such as gloves, weigh boats, or paper towels grossly contaminated with the solid chemical are also considered hazardous waste. These should be collected in a sealed plastic bag or a designated container.

  • Solutions: Solutions containing the dissolved compound must be collected as liquid hazardous waste.

Step 3.2: Container Selection

  • Compatibility is Key: The waste container must be compatible with the waste it holds.[17] For 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid, which is an acidic solid, and for its solutions, recommended containers include:

    • High-Density Polyethylene (HDPE) plastic containers.[6][7]

    • Glass bottles (for liquids, often coated for shatter resistance).

  • Avoid Metal: Do not use metal containers, as the acidic nature of the compound and its degradation products (e.g., HBr) can cause corrosion over time.[6][18]

  • Condition and Closure: The container must be in good condition, free of leaks, and have a secure, screw-top lid. The container must be kept closed at all times except when actively adding waste.[8][19][20]

Step 3.3: Proper Labeling Accurate labeling is a regulatory requirement and essential for safety.

  • The container must be clearly marked with the words "HAZARDOUS WASTE ".[9][19]

  • The full chemical name, "4,6-Dibromo-2-fluoro-3-methoxybenzoic acid ," must be written out. Do not use abbreviations or chemical formulas.[8][19]

  • If it is a mixed waste solution, list all components and their approximate percentages.[19]

  • Indicate the relevant hazards (e.g., "Irritant").[9]

Step 3.4: Accumulation in a Satellite Accumulation Area (SAA) Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA), which is under the control of laboratory personnel.[9][19][20]

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly bases, strong oxidizing agents, and metals.[6][19] Using secondary containment (e.g., a plastic tub) is a best practice to prevent spills from mixing.[14]

  • Volume Limits: An SAA can hold up to 55 gallons of hazardous waste, but once a container is full, it must be moved to a central storage area within three days.[19] It is best practice to request a pickup when the container is about 90% full.

Step 3.5: Arranging for Final Disposal Laboratory-generated hazardous waste cannot be disposed of in the regular trash or down the drain.[6][14]

  • Contact your institution's Environmental Health & Safety (EH&S) office or equivalent department to schedule a waste pickup.[19][20]

  • EH&S will work with a licensed hazardous waste disposal company that will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.[9][15]

Disposal Workflow Diagram

G cluster_0 cluster_1 Step 1: Identify & Characterize cluster_2 Step 2: Select & Label Container cluster_3 Step 3: Accumulate & Segregate cluster_4 Step 4: Final Disposal A Waste Generated (4,6-Dibromo-2-fluoro-3-methoxybenzoic acid) B Pure Solid / Contaminated PPE A->B C Solution containing the compound A->C D Select compatible container (HDPE, Glass) B->D C->D E Label with 'Hazardous Waste' & Full Chemical Name D->E F Collect in 'Halogenated Organic Waste' stream E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Request pickup from Environmental Health & Safety (EH&S) G->H

Caption: Decision workflow for proper disposal.

Section 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Small Spill (Solid): For a small amount of spilled solid that can be cleaned up in under 10 minutes by trained personnel, first ensure the area is well-ventilated.[6][8] Wearing your full PPE, gently sweep up the material and place it into a labeled hazardous waste container.[1] Avoid creating dust.

  • Large Spill or Liquid Spill: Evacuate the immediate area and alert your colleagues.[8] Contact your institution's EH&S or emergency response team for assistance.[8][19] Prevent the spill from entering drains.[5]

Section 5: Regulatory Framework

Adherence to this guide ensures compliance with the primary federal regulations governing laboratory waste in the United States.

  • OSHA 29 CFR 1910.1450: Known as the "Laboratory Standard," this regulation requires employers to establish a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals to protect workers.[11][12][13][21]

  • EPA 40 CFR Parts 260-270: These regulations, under the Resource Conservation and Recovery Act (RCRA), establish the "cradle-to-grave" management system for hazardous waste, including its identification, generation, transportation, and ultimate disposal.[14][15]

By following these structured procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety.
  • A Guide for Laboratories and Industries: Chemical Safety Standards. (2025, May 20). MSE Supplies.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
  • Staying Safe in the Lab: Easy Tips for Handling Chemicals. (2024, January 12). Eversafe Academy.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • SAFETY DATA SHEET for 4-Bromo-2-fluorobenzoic acid. (2025, September 15). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 2-Bromo-3-fluorobenzoic acid. (2014, September 19). Fisher Scientific.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Halogenated Solvents Safety Guideline. (n.d.). Washington State University.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois.
  • SAFETY DATA SHEET for 4-Bromo-2-chloro-3-fluorobenzoic acid. (2023, July 5). Apollo Scientific.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate.
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell University Environmental Health and Safety.
  • SAFETY DATA SHEET for 3-Bromo-4-fluorobenzoic acid. (2025, October 15). Sigma-Aldrich.
  • SAFETY DATA SHEET for 2-Fluoro-4-methoxybenzoic acid. (n.d.). Fisher Scientific.
  • 4-BROMO-2-FLUORO-3-METHOXY-BENZOIC ACID — Chemical Substance Information. (n.d.). NextSDS.
  • SAFETY DATA SHEET for 3-Bromo-4-fluorobenzoic Acid. (2025, October 29). Tokyo Chemical Industry Co., Ltd.
  • SAFETY DATA SHEET for 4-Fluoro-3-hydroxybenzoic acid. (2016, December 6). Synquest Labs.

Sources

Handling

Advanced Laboratory Safety &amp; Operational Guide: Handling 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid

As a highly functionalized building block, 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid (CAS: 2413441-19-5) () is frequently utilized in advanced drug discovery and agrochemical synthesis. However, its unique structural fe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized building block, 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid (CAS: 2413441-19-5) () is frequently utilized in advanced drug discovery and agrochemical synthesis. However, its unique structural features—specifically the presence of multiple heavy halogens (bromine and fluorine) coupled with a carboxylic acid moiety—present specific handling, permeation, and disposal challenges.

This guide provides a self-validating, mechanistically grounded protocol for the safe handling, personal protective equipment (PPE) selection, and waste management of this compound.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards:

  • Enhanced Dermal Penetration (Lipophilicity): The incorporation of two bromine atoms and a fluorine atom significantly increases the molecule's partition coefficient (logP). This enhanced lipophilicity facilitates faster partitioning into the lipid-rich stratum corneum of the skin compared to unsubstituted benzoic acid.

  • Acute Tissue Irritation (Acidic Moiety): The carboxylic acid group acts as a proton donor. Upon contact with ambient moisture on the skin or mucous membranes, it causes a localized pH drop, leading to acute irritation and potential chemical burns ()[1].

  • Glove Permeation Dynamics: Studies evaluating the protective effectiveness of rubber glove materials have demonstrated that significant amounts of benzoic acid derivatives can be extracted from standard latex gloves shortly after exposure. While nitrile provides superior initial resistance, breakthrough can still occur under prolonged exposure or high concentrations ()[2].

Quantitative Physical & Hazard Data
PropertyValue / SpecificationOperational Implication
Chemical Name 4,6-Dibromo-2-fluoro-3-methoxybenzoic acidMulti-halogenated structure requires strict waste segregation ()[3].
CAS Number 2413441-19-5Unique identifier for tracking and inventory management.
Physical State Solid (Crystalline Powder)High risk of aerosolization and dust inhalation during weighing ()[4].
Acidic Moiety Carboxylic Acid (pKa ~3-4)Corrosive to mucous membranes; requires alkaline decontamination[1].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about compliance; it is about matching material science to the chemical's permeation profile. Do not use latex gloves for handling halogenated organic acids.

PPE CategorySpecificationMechanistic Justification & Data
Gloves Nitrile (Min. 0.11 mm for splash; 0.38 mm for prolonged contact)Nitrile exhibits superior resistance to benzoic acid derivatives. Studies show latex allows rapid permeation, whereas nitrile maintains a breakthrough time of >8 hours at low concentrations ()[5], ()[6].
Eye Protection ANSI Z87.1 compliant tight-fitting safety gogglesProtects against fine, irritating crystalline dust generated during powder transfer[4].
Respiratory N95/P100 particulate respiratorRequired only if weighing outside of primary containment. Halogenated aromatic dusts are severe respiratory irritants.
Body Flame-resistant (FR) lab coat (Nomex/Cotton blend)Prevents static build-up which could ignite flammable co-solvents often required to dissolve this highly lipophilic compound.

Operational Workflow & Handling Protocols

Every protocol must be a self-validating system. Ensure that each step is verified before proceeding to the next.

Standard Operating Procedure (SOP): Safe Weighing and Transfer
  • Containment Verification: Verify the fume hood face velocity is actively reading between 80–120 feet per minute (fpm). Do not initiate work if the alarm is sounding.

  • Static Mitigation: Because halogenated powders can hold a static charge, use an anti-static weighing boat and a grounded stainless-steel spatula. This prevents the powder from aerosolizing or clinging to gloves.

  • Execution: Weigh the required mass of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid. Immediately seal the primary stock container.

  • Closed Transfer: Transfer the weighing boat to the reaction vessel within the continuous draft of the fume hood. Rinse the boat with the reaction solvent (e.g., DCM or THF) to ensure quantitative transfer and suppress dust.

OperationalWorkflow Start 1. Pre-Operation Setup Verify Fume Hood & PPE Weighing 2. Weighing Use Anti-Static Tools Start->Weighing Transfer 3. Closed Transfer Minimize Dust Generation Weighing->Transfer Reaction 4. Reaction Synthesis Monitor Exotherms Transfer->Reaction Decon 5. Decontamination Alkaline Wash (5% NaHCO3) Reaction->Decon Waste 6. Waste Segregation Isolate Halogenated Streams Decon->Waste

Figure 1: Step-by-step operational workflow for handling halogenated benzoic acids.

Waste Management & Disposal Protocol

Halogenated solvents and waste streams are environmentally persistent, difficult to incinerate, and can cost up to three times more to process than non-halogenated equivalents ()[3]. Commingling this waste with standard organic streams is a critical logistical failure.

Standard Operating Procedure (SOP): Halogenated Waste Segregation
  • Segregation: Never mix halogenated waste (containing Br, F) with general non-halogenated organic waste[3], ().

  • Containment: Collect solutions in a compatible, leak-proof High-Density Polyethylene (HDPE) container. Glass is acceptable but poses a shatter risk if over-pressurized.

  • pH Verification: Waste benzoic acid solutions with a pH of 6 or lower must be managed as hazardous acidic waste[1]. Do not neutralize dangerous wastes for disposal unless explicitly authorized by your facility's permit.

  • Labeling & Storage: Affix a Hazardous Waste Tag immediately. Check the boxes for "Halogenated Solvents" and "Toxic/Acidic". Store in a designated secondary containment tray in a well-ventilated Satellite Accumulation Area[3].

WasteSegregation WasteGen Generate Reaction Waste CheckHalogen Contains Halogens (Br, F)? WasteGen->CheckHalogen Halogenated Halogenated Waste Stream CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Waste CheckHalogen->NonHalogenated No CheckPH pH < 6? Halogenated->CheckPH Neutralize Neutralize carefully (if protocol permits) CheckPH->Neutralize No DisposeHal Label as Hazardous Halogenated Acidic Waste CheckPH->DisposeHal Yes Neutralize->DisposeHal

Figure 2: Logical decision tree for the segregation of halogenated acidic waste.

Emergency Response: Spill & Decontamination

In the event of a localized spill inside the fume hood:

  • Isolate: Stop all work. Ensure the fume hood sash is lowered to a safe working height to maintain negative pressure[4].

  • Solid Spill Clean-up: If the material is solid, sweep it up carefully using spark-resistant tools to avoid generating airborne dust. Place the material in a resealable bag or appropriate waste disposal container[1].

  • Chemical Neutralization: Wash the contaminated surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO3​ ) to neutralize residual carboxylic acid. Follow with a distilled water rinse, and finally an ethanol wipe to remove lipophilic residues.

  • Disposal of Materials: Place all spill pads, contaminated gloves, and absorbent materials into a sealed bag and tag it strictly as hazardous halogenated waste[3].

Sources

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